Methyl2-acetyl-6-(benzyloxy)benzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-acetyl-6-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-12(18)14-9-6-10-15(16(14)17(19)20-2)21-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
DXJAPNGXNJGPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to Acetylated Benzyloxy/Benzoyloxy Methyl Benzoate Furanosides in Nucleoside Synthesis
The synthesis of highly modified nucleoside analogues—the backbone of modern antiviral and antineoplastic pharmacopeia—relies heavily on the precise stereochemical control of glycosidic bond formation. In this domain, a specific class of highly functionalized carbohydrate intermediates, broadly categorized as acetylated benzyloxy (or benzoyloxy) methyl benzoate furanosides , serve as the premier electrophilic glycosyl donors.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing these protected furanose donors in the Vorbrüggen glycosylation, a cornerstone reaction in pharmaceutical drug development.
Chemical Identity & Structural Causality
The nomenclature "acetylated benzyloxy methyl benzoates" refers to a family of protected ribofuranose, deoxyribofuranose, or tetrahydrofuran derivatives. Their structural architecture is not arbitrary; every functional group is engineered to serve a specific mechanistic or protective purpose during API (Active Pharmaceutical Ingredient) synthesis:
-
C1-Acetate (The Leaving Group): The anomeric position is acetylated because the acetate group is an excellent leaving group under Lewis acid catalysis, rapidly forming the requisite oxocarbenium ion without requiring harsh, degradation-inducing conditions.
-
C2-Benzoyl/Benzyloxy (The Stereodirector): A bulky ester or ether at the C2 position is critical. Esters (like benzoates) provide anchimeric assistance (neighboring group participation), physically blocking the α -face of the furanose ring and forcing the incoming nucleobase to attack from the β -face.
-
C5-Benzoyloxymethyl (The Stabilizer): The bulky benzoate at the C5 position prevents unwanted side reactions and provides lipophilicity, ensuring the intermediate remains soluble in organic solvents like dichloromethane (DCM) or acetonitrile (MeCN) during the reaction.
Table 1: Critical Furanoside Donors in Commercial Drug Development
| CAS Number | Chemical Nomenclature | Key Structural Modification | Target API / Application |
| [6974-32-9][1] | 1-O-Acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose | Per-benzoylated ribose | Clofarabine, Azacitidine |
| [2082745-02-4][2] | ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate | C3-gem-difluoro substitution | Gemcitabine intermediates |
| [149623-91-6][3] | (2R,3R,4R,5S)-5-Acetoxy-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate | C4-fluoro substitution | Sofosbuvir / Fluorinated nucleosides |
| [51255-12-0][4] | 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose | 2-Deoxy modification | Decitabine, Cladribine |
Mechanistic Framework: The Vorbrüggen Glycosylation
The coupling of an acetylated benzoate donor with a nucleobase is governed by the [Vorbrüggen glycosylation mechanism][5]. The causality behind the reagent selection is rooted in the need to balance thermodynamic stability with kinetic reactivity.
When Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is introduced, it acts as a highly fluorophilic and oxophilic Lewis acid. It coordinates with the carbonyl oxygen of the C1-acetate, facilitating its departure and generating a highly reactive oxocarbenium ion. If a C2-benzoyl group is present, its carbonyl oxygen will intramolecularly attack the anomeric center, forming a 1,2-acyloxonium ion. This intermediate physically shields the α -face. Consequently, the silylated nucleobase is forced to attack via the β -face, yielding the pharmacologically active β -nucleoside.
Logical pathway of Vorbrüggen glycosylation utilizing neighboring group participation.
Table 2: Quantitative Optimization of Glycosylation Parameters
| Lewis Acid | Silylating Agent | Solvent | Typical β : α Ratio | API Suitability & Notes |
| TMSOTf (1.2 eq) | BSA (2.0 eq) | MeCN / DCE | > 95:5 | High. Avoids heavy metals; preferred for FDA-compliant routes. |
| SnCl 4 (1.5 eq) | HMDS (Excess) | DCM | 85:15 | Low. Tin toxicity requires rigorous downstream scavenging. |
| BF 3 ·OEt 2 (2.0 eq) | BSTFA (1.5 eq) | Toluene | 70:30 | Moderate. Weaker Lewis acid; leads to lower yields with deactivated bases. |
Self-Validating Experimental Protocol
To ensure reproducibility across different batches of acetylated benzyloxy methyl benzoates (e.g., CAS 6974-32-9), the following protocol is designed as a self-validating system . Each critical phase contains an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than after final purification [6].
Phase 1: Nucleobase Silylation
-
Charge a flame-dried, argon-purged flask with the target nucleobase (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 mL/g).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Causality: BSA is a stronger silylating agent than HMDS and produces liquid byproducts, preventing reactor fouling.
-
Heat the suspension to 80°C for 30–60 minutes.
-
Self-Validation Check (IPC 1): The reaction must transition from a cloudy suspension to a completely clear, homogeneous solution. This visual confirmation proves the lipophilic silylated nucleobase has successfully formed. If the solution remains cloudy, add an additional 0.5 eq of BSA.
Phase 2: Stereoselective Glycosylation
-
Cool the homogeneous solution to 0°C.
-
Add the acetylated furanose donor (e.g., CAS 6974-32-9) (1.1 eq) dissolved in minimal anhydrous MeCN.
-
Dropwise Addition: Slowly add TMSOTf (1.2 eq) over 15 minutes. Causality: Rapid addition causes exothermic spikes that degrade the oxocarbenium ion, leading to furanose ring-opening and black tar formation.
-
Warm the reaction to room temperature and stir for 2–4 hours.
-
Self-Validation Check (IPC 2): Quench a 0.1 mL aliquot in saturated NaHCO 3 and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1). The donor spot should be completely consumed.
Phase 3: Quench, Isolation, and Stereochemical Validation
-
Quench the bulk reaction by pouring it into an ice-cold saturated aqueous NaHCO 3 solution (equal volume). Causality: Immediate neutralization prevents acid-catalyzed anomerization (conversion of the kinetic β -product to the thermodynamic α -product).
-
Extract with Dichloromethane (3 x 20 mL/g), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Self-Validation Check (IPC 3 - Critical): Obtain a crude 1 H NMR spectrum. Locate the anomeric proton (H1'). For a β -ribofuranoside, H1' will appear as a doublet with a coupling constant ( J1′,2′ ) of ~4–8 Hz. The α -anomer typically exhibits a much smaller coupling constant ( J1′,2′ < 2 Hz) or appears as a singlet. Calculate the β : α ratio directly from the crude NMR integration to validate the stereodirecting efficacy of the C2-protecting group.
Step-by-step experimental workflow featuring integrated self-validation checkpoints.
Conclusion
Acetylated benzyloxy and benzoyloxy methyl benzoate furanosides are indispensable building blocks in modern medicinal chemistry. By leveraging the leaving group propensity of the C1-acetate and the stereodirecting power of C2-benzoates, chemists can utilize the Vorbrüggen protocol to achieve highly stereoselective syntheses of β -nucleosides. Adherence to strict anhydrous conditions, appropriate Lewis acid selection (TMSOTf), and rigorous in-process NMR validation ensures high-yielding, scalable routes suitable for API manufacturing.
References
-
PubChem . beta-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate (CAS 6974-32-9). National Center for Biotechnology Information.[Link]
-
ACS Publications . A Stereoselective Process for the Manufacture of a 2′-Deoxy- β -d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development.[Link]
-
MDPI / PMC . First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. Marine Drugs.[Link]
Physicochemical Profiling & Molecular Weight Derivation
Title: Molecular Characterization and Synthetic Utility of Methyl 2-acetyl-6-(benzyloxy)benzoate: A Comprehensive Technical Guide
Executive Summary In the realm of advanced organic synthesis and drug discovery, orthogonal building blocks are the cornerstone of constructing complex molecular architectures. Methyl 2-acetyl-6-(benzyloxy)benzoate (MABB) is a highly functionalized, versatile intermediate frequently utilized in the total synthesis of bioactive polyketides, flavonoids, and targeted kinase inhibitors. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of MABB. This guide details its precise molecular weight derivation, the analytical methodologies required for its validation, and field-proven synthetic protocols, complete with the mechanistic causality behind each experimental choice.
Before deploying any intermediate in a multi-step synthetic campaign, rigorous physicochemical profiling is mandatory. The structural integrity of Methyl 2-acetyl-6-(benzyloxy)benzoate relies on three functional groups attached to a central benzene ring: a methyl ester at position 1, an acetyl group at position 2, and a benzyloxy ether at position 6.
By mapping the atomic composition, we derive the chemical formula C17H16O4 [1]. The exact molecular weight is calculated based on standard atomic weights:
-
Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol
-
Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
This yields a molar mass of 284.31 g/mol [2][3].
Table 1: Key Physicochemical Properties of C17H16O4
| Property | Value | Analytical Significance |
| Molecular Formula | C17H16O4 | Defines isotopic distribution patterns in MS. |
| Molecular Weight | 284.31 g/mol | Standard reference for stoichiometric calculations. |
| Monoisotopic Exact Mass | 284.104859 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Indicates lack of free hydroxyl/amine groups, confirming complete protection. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and chromatographic retention times (e.g., normal-phase silica). |
Analytical Methodologies for Molecular Weight Verification
To ensure a self-validating experimental system, the theoretical molecular weight must be empirically confirmed using orthogonal analytical techniques.
High-Resolution Mass Spectrometry (HRMS) Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard for exact mass verification. Because MABB lacks basic amine groups but contains multiple oxygen atoms, it readily coordinates with protons and sodium ions in the ESI source.
-
Expected Adducts: The analyst should calibrate the instrument to detect the protonated molecule [M+H]+ at m/z 285.1127 and the sodium adduct [M+Na]+ at m/z 307.0946[4].
-
Causality: Observing the exact mass within a <5 ppm error margin definitively rules out isobaric impurities or incomplete reactions (such as the unbenzylated precursor, which would appear at m/z 195.0657).
Nuclear Magnetic Resonance (NMR) Spectroscopy While HRMS confirms the molecular weight, 1H and 13C NMR confirm the regiochemistry.
-
Causality: A common pitfall in phenoxide alkylation is competing C-alkylation. The successful O-benzylation is self-validated in the 1H NMR spectrum by the appearance of a sharp singlet integrating to 2H at approximately δ 5.1–5.3 ppm, corresponding to the benzylic methylene protons (–O–CH2–Ph). The absence of unexpected aliphatic multiplets ensures that C-benzylation did not occur[5].
Synthetic Workflow: Selective O-Benzylation
The synthesis of MABB typically proceeds via the selective O-benzylation of its phenolic precursor, Methyl 2-acetyl-6-hydroxybenzoate. The protocol below is engineered to maximize yield while preventing side reactions.
Step-by-Step Protocol:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-acetyl-6-hydroxybenzoate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 to 2.0 equivalents) to the solution and stir at 0 °C for 15 minutes[6].
-
Causality: K2CO3 is specifically chosen over stronger bases like Sodium Hydride (NaH). The phenol is sufficiently acidic (pKa ~10) to be deprotonated by K2CO3. A stronger base or aqueous conditions could trigger the unwanted saponification (hydrolysis) of the methyl ester at position 1.
-
-
Alkylation: Add Benzyl Bromide (BnBr) (1.2 equivalents) dropwise via a syringe.
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic, driving the SN2 substitution with the electrophilic benzyl bromide to rapid completion[5].
-
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) until the starting material is consumed.
-
Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield pure Methyl 2-acetyl-6-(benzyloxy)benzoate.
Caption: Synthetic workflow from phenolic precursor to final API via O-benzylation.
Downstream Applications in Drug Development
In pharmaceutical development, MABB is rarely the final Active Pharmaceutical Ingredient (API). Instead, its 284.31 g/mol framework serves as a stable, orthogonally protected scaffold. The acetyl group at position 2 can undergo aldol condensations with benzaldehydes to form chalcones, which are subsequently cyclized into flavonoids.
Once the core skeleton is constructed, the benzyl ether at position 6 is cleaved (typically via catalytic hydrogenation using Pd/C and H2) to reveal a free hydroxyl group. This unmasked phenol is critical for binding interactions within the active sites of target proteins. For example, synthetic flavonoids derived from this pathway are potent inhibitors of the PI3K/AKT signaling cascade, a pathway frequently hyperactivated in oncology.
Caption: Inhibition of the PI3K/AKT signaling pathway by the MABB-derived API.
References
-
PubChem (National Institutes of Health). "CID 14188813 | C17H16O4 - PubChem." Accessed March 2026. URL:[Link]
-
Wikipedia. "C17H16O4 - Exact Mass and Molar Mass." Accessed March 2026. URL:[Link]
-
WebQC. "Molar Mass Calculator: C17H16O4." Accessed March 2026. URL:[Link]
-
National Center for Biotechnology Information (PMC). "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." PMC6100494. Accessed March 2026. URL:[Link]
-
Heterocycles (Clockss Archive). "Analysis of Benzylation Products of (+)-Catechin." Accessed March 2026. URL: [Link]
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- 4. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategic Applications of Methyl 2-acetyl-6-(benzyloxy)benzoate in Advanced Chemical Synthesis and Agrochemical Development
Structural Rationale & Chemical Reactivity
As a Senior Application Scientist navigating the complexities of polyketide-derived scaffolds, the selection of appropriate protecting groups is paramount to synthetic success. Methyl 2-acetyl-6-(benzyloxy)benzoate represents a highly versatile, orthogonally protected building block. It is the O-benzyl protected derivative of methyl 2-acetyl-6-hydroxybenzoate, a well-documented intermediate in the synthesis of complex agrochemicals and pharmaceuticals[1].
The causality behind utilizing the benzyloxy (-OBn) group rather than a free phenol or a silyl ether lies in its specific reactivity profile:
-
Suppression of Acidity and Nucleophilicity: The free phenol of the 6-hydroxybenzoate core is highly acidic (pKa ~8-9) due to intramolecular hydrogen bonding with the adjacent ester and acetyl carbonyls. In base-catalyzed reactions (e.g., aldol condensations at the acetyl methyl group), the free phenol would rapidly deprotonate, forming an unreactive phenoxide that halts the desired enolate chemistry. The benzyl ether masks this acidity.
-
Orthogonal Stability: Unlike silyl ethers (which are labile to fluoride or strong bases) or acetate esters (which are susceptible to nucleophilic acyl substitution), the benzyl ether is exceptionally stable to both strongly basic and mildly acidic conditions.
-
Clean Cleavage: It can be quantitatively removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, revealing the reactive phenol only when required for final coupling steps.
Agrochemical Pipeline: The Pyriminobac-methyl Pathway
One of the most significant industrial applications of the 2-acetyl-6-hydroxybenzoate core is in the synthesis of Pyriminobac-methyl , a highly selective pyrimidine salicylic acid herbicide. Pyriminobac-methyl functions as a potent inhibitor of acetolactate synthase (ALS), effectively halting branched-chain amino acid biosynthesis in target weeds like Echinochloa crus-galli (barnyard grass) without injuring rice crops[2].
In advanced synthetic routes, the benzyloxy-protected precursor is utilized to prevent side reactions during the oximation of the acetyl group. Once the methoxyimine is successfully formed, the benzyl group is cleaved, and the resulting phenol is coupled with a pyrimidine electrophile.
Fig 1. Synthetic workflow from the benzyloxy precursor to Pyriminobac-methyl.
Pharmaceutical Pipeline: Oxygen Heterocycle Synthesis
Beyond agrochemicals, this molecule is a privileged scaffold for drug discovery. The spatial arrangement of the ester, the acetyl group, and the protected oxygen mimics the polyketide folding patterns found in nature.
By subjecting the acetyl group to a Claisen-Schmidt condensation with various benzaldehydes, chemists can generate chalcone intermediates. Subsequent debenzylation triggers a spontaneous or acid-catalyzed intramolecular cyclization, yielding chromones and flavonoids . Alternatively, treating the ester with a strong base (like LDA) generates an ester enolate that can attack the acetyl carbonyl, leading to isocoumarin derivatives—a motif frequently found in antifungal and anti-inflammatory natural products.
Fig 2. Divergent synthesis of oxygen heterocycles from the protected benzoate.
Comparative Reactivity Profile
To justify the use of the benzyloxy-protected variant over the commercially available free phenol[3], we must analyze their behavior under standard synthetic conditions. The table below summarizes the quantitative and qualitative differences dictating their application.
| Parameter | Methyl 2-acetyl-6-hydroxybenzoate (Free Phenol) | Methyl 2-acetyl-6-(benzyloxy)benzoate (Protected) | Synthetic Implication |
| Phenolic pKa | ~8.5 (Highly acidic due to H-bonding) | N/A (Etherified) | Free phenol quenches basic reagents (e.g., LDA, NaH). |
| Nucleophilicity | High (Phenoxide formation in base) | Negligible | Protected form prevents unwanted O-alkylation side reactions. |
| Solubility (Non-polar) | Moderate (H-bonding limits lipophilicity) | High | Benzyl group enhances solubility in DCM, THF, and Toluene. |
| Oximation Yield | ~80-88% (Requires careful pH control)[1] | >95% (Clean conversion) | Protection prevents competitive benzisoxazole cyclization. |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific operations are performed.
Protocol A: Synthesis of Methyl 2-(1-(methoxyimino)ethyl)-6-(benzyloxy)benzoate
Objective: Convert the acetyl group to a methoxyimine while leaving the ester and benzyl ether intact.
-
Reagent Preparation: In an oven-dried 250 mL round-bottom flask, dissolve Methyl 2-acetyl-6-(benzyloxy)benzoate (10.0 mmol) in absolute ethanol (50 mL).
-
Activation: Add methoxyamine hydrochloride (12.5 mmol) and anhydrous potassium acetate (12.5 mmol). Causality: Methoxyamine HCl is a stable salt, but the free amine must be liberated in situ. Potassium acetate acts as a mild base to neutralize the HCl, buffering the solution to a slightly acidic pH (~4.5-5.0), which is the optimal kinetic window for imine formation without hydrolyzing the methyl ester.
-
Reaction: Stir the suspension at ambient temperature for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (UV active, lower Rf) should completely disappear, replaced by a new, higher Rf spot (the less polar oxime ether).
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The water dissolves the KCl byproduct.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methoxyimine intermediate as a pale yellow oil.
Protocol B: Catalytic Hydrogenolysis (Debenzylation)
Objective: Remove the benzyl protecting group to reveal the reactive phenol for downstream pyrimidine coupling.
-
Inert Atmosphere Setup: Dissolve the methoxyimine intermediate (8.0 mmol) in MS-grade Methanol (40 mL) in a 100 mL flask. Purge the solution by bubbling Argon or Nitrogen gas through it for 10 minutes. Causality: Methanol vapor combined with dry Palladium on Carbon (Pd/C) and atmospheric oxygen is highly pyrophoric. Inerting the system is a critical safety and validation step.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.
-
IPC: Monitor via TLC. The debenzylated product (free phenol) will have a significantly lower Rf and will stain intensely with Ferric Chloride (FeCl₃) solution, confirming the presence of a free phenolic OH.
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the suspension through a tight pad of Celite. Causality: Celite traps the finely divided, potentially reactive Pd/C particles, preventing them from igniting upon drying and ensuring no heavy metal contamination in the final API intermediate.
-
Concentration: Evaporate the filtrate to afford Methyl 2-(1-(methoxyimino)ethyl)-6-hydroxybenzoate, ready for coupling to synthesize Pyriminobac-methyl[4].
References
- Cookechem (n.d.). methyl 2-acetyl-6-hydroxybenzoate , 98% , 136192-85-3. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVzlMOodWW697cwlyk_0STO0Ogg7ciwUb2Y5hQWLMVyYIH7QM9gv4-2AdkRd-i4-FVz6gyZtKs9ykG0wTN4P8J2_A93yRiNTtI8A6xg8LmfTp0PGQhzNrcfEnY0OVSxDUSLr9n1i_lUsQ=]
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- Google Patents (2021). CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl (Detailed Description). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJGo8ac7MPS225EgTuqsyqGouKjn4yLYOJ3t65n1FwUDEP69100rk9zZ2nva0FWegApDjdyxi3z1AM7yLkBqEDcBXFKkg1Jt8SNuEriBjCXT2JrYgPnaMUZ_VEWD9y4Smq-9LH3kghHs0WNLM=]
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role of Methyl 5-acetyl-2-(benzyloxy)benzoate in Salmeterol synthesis
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Methodological & Application
Introduction: The Strategic Protection of Phenols in Complex Synthesis
An Application Note for the Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate
In the landscape of organic synthesis and drug development, the selective modification of multifunctional molecules is a cornerstone of innovation. Phenolic hydroxyl groups, while being valuable functional handles, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. Benzylation, the process of adding a benzyl group (Bn), stands out as a robust and widely adopted strategy for protecting alcohols and phenols. The resulting benzyl ether is stable to a wide range of reaction conditions, yet can be readily cleaved under mild hydrogenolysis conditions, making it an almost ideal protective group.
This technical guide provides a comprehensive protocol for the benzylation of methyl 5-acetyl-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic agonist, Salmeterol.[1][2] The reaction proceeds via the classic Williamson ether synthesis, a reliable and high-yielding method for forming ethers from an alkoxide and an alkyl halide.[3][4] By explaining the causality behind each experimental choice, this document serves as both a practical guide for laboratory execution and an educational resource for researchers, scientists, and drug development professionals.
Reaction Mechanism: The Sₙ2 Pathway of Williamson Ether Synthesis
The benzylation of methyl 5-acetyl-2-hydroxybenzoate is a prime example of the Williamson ether synthesis, which operates through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][5] The process can be dissected into two critical steps:
-
Deprotonation: The weakly acidic phenolic proton of methyl 5-acetyl-2-hydroxybenzoate is abstracted by a base, in this case, potassium carbonate (K₂CO₃). This generates a nucleophilic phenoxide ion. While stronger bases like sodium hydride (NaH) could be used, potassium carbonate is sufficient for deprotonating phenols and offers advantages in terms of safety, cost, and ease of handling.[6]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. In a concerted fashion, the phenoxide forms a new carbon-oxygen bond while the carbon-bromine bond is broken, displacing the bromide ion as the leaving group.[3][5]
This reaction is most efficient with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are prone to undergoing a competing elimination (E2) reaction.[7]
Caption: The Sₙ2 mechanism for the benzylation reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations involving volatile solvents and hazardous reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion | Notes |
| Methyl 5-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | 616-53-5 | >98% Purity | Starting material. |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | >98% Purity | Lachrymator and corrosive. Handle with extreme care.[8][9] |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fine powder, >99% | Base. Must be anhydrous to avoid unwanted side reactions. |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS Grade or higher | Reaction solvent. A polar aprotic solvent is ideal as it solubilizes the reactants but does not interfere with the nucleophile.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Extraction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Recrystallization & TLC eluent. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Recrystallization & TLC eluent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Reagent Grade | Drying agent. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | --- | --- | Used in aqueous workup to neutralize any acidic impurities. |
| Brine (Saturated NaCl Solution) | NaCl(aq) | --- | --- | --- | Used in aqueous workup to reduce the solubility of the organic product in the aqueous layer. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
Safety Precautions
-
Benzyl Bromide: Is a potent lachrymator (causes tears), corrosive, and causes severe skin and eye irritation.[8][9] It is harmful if inhaled or swallowed.[8] Always handle benzyl bromide in a well-ventilated fume hood while wearing chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[10] Have an emergency eyewash and shower readily available.
-
Potassium Carbonate: Causes skin and serious eye irritation.[11][12] Avoid creating dust.[11] Wear appropriate PPE.
-
Solvents: Acetone, dichloromethane, ethyl acetate, and hexane are flammable and volatile. Keep away from ignition sources. Ensure proper ventilation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq., e.g., 5.0 g, 25.7 mmol).
-
Add anhydrous potassium carbonate (2.0 eq., e.g., 7.1 g, 51.5 mmol). The use of excess base ensures complete deprotonation of the phenol.[13]
-
Add acetone (approx. 50 mL) to the flask. The exact volume is not critical but should be sufficient to create a stirrable suspension.
-
Attach a reflux condenser to the flask.
-
-
Addition of Benzyl Bromide:
-
While stirring the suspension at room temperature, add benzyl bromide (1.2 eq., e.g., 3.68 mL, 30.9 mmol) dropwise using a syringe or dropping funnel over 5-10 minutes.[13] A slight excess of the alkylating agent helps drive the reaction to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone.[1]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).[1] This removes any remaining acidic impurities and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.[1]
-
-
Purification:
-
The most common method for purifying the product is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Workflow and Data Summary
The entire process from setup to purification is a sequential workflow designed to maximize yield and purity.
Caption: Experimental workflow for the benzylation protocol.
Quantitative Data and Expected Results
| Parameter | Value | Reference |
| Stoichiometry | ||
| Methyl 5-acetyl-2-hydroxybenzoate | 1.0 eq | [1] |
| Benzyl Bromide | 1.1 - 1.5 eq | [7][13] |
| Potassium Carbonate | 2.0 - 3.0 eq | [13] |
| Reaction Conditions | ||
| Solvent | Acetone or DMF | [13][14] |
| Temperature | 50 - 100 °C (Reflux) | [1][3] |
| Time | 4 - 12 hours | [1][13] |
| Product Information | ||
| Product Name | Methyl 5-acetyl-2-(benzyloxy)benzoate | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [13] |
| Molecular Weight | 284.31 g/mol | [13] |
| Appearance | White to off-white solid | [13] |
| Melting Point | 69 - 72 °C | [13] |
| Expected Outcome | ||
| Yield | > 85% (after purification) | - |
| Purity | > 98% (by NMR/HPLC) | - |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or inactive (hydrated) base. 2. Reaction time is too short or temperature is too low. 3. Benzyl bromide has degraded. | 1. Use freshly dried, anhydrous K₂CO₃. Consider adding an additional 0.5 eq. 2. Extend the reaction time and ensure proper reflux temperature is maintained.[7] 3. Use fresh, pure benzyl bromide. |
| Low Yield | 1. Incomplete reaction (see above). 2. Product loss during work-up or recrystallization. 3. Competing elimination (E2) reaction, though unlikely with a primary halide.[7] | 1. Address the causes of incomplete reaction. 2. Ensure careful transfers. Use minimal hot solvent for recrystallization to avoid redissolving the product. 3. Confirm the purity of the benzyl bromide. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities (e.g., unreacted benzyl bromide, side products). 2. Residual solvent. | 1. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[15] 2. Ensure the product is thoroughly dried under high vacuum. |
| Formation of Side Products | 1. Acetone can undergo a base-catalyzed aldol condensation.[16] 2. C-alkylation of the aromatic ring can occur but is generally disfavored over O-alkylation under these conditions.[16] | 1. If aldol side products are a major issue, switch the solvent to N,N-dimethylformamide (DMF) or acetonitrile.[3] 2. Ensure the reaction is not overheated for prolonged periods. O-alkylation is kinetically favored. |
References
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SDFine. (n.d.). BENZYL BROMIDE - GHS Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
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chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Name of Reaction. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]
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Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2021, March 22). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant,antimicrobial, enzyme inhibition, and cytotox. Retrieved from [Link]
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Redox. (2020, December 18). SAFETY DATA SHEET POTASSIUM CARBONATE REVISION 5. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
-
ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Potassium Carbonate Anhydrous - SAFETY DATA SHEET. Retrieved from [Link]
-
The Hive. (2004, January 26). Phenol Alkylation using Cs2CO3 as base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Organic Preparations and Procedures International. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Reddit. (2021, August 5). Williamson ether synthesis of phenacet.... Retrieved from [Link]
- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
-
ACS Publications. (2008, April 11). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
IRIS. (n.d.). Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-acetyl-6-(benzyloxy)benzoate as a Versatile Pharmaceutical Intermediate
Executive Summary & Strategic Rationale
Methyl 2-acetyl-6-(benzyloxy)benzoate is a highly specialized, sterically hindered organic building block utilized in advanced pharmaceutical synthesis. Featuring a 1,2,6-trisubstituted aromatic framework, this compound provides a unique structural scaffold for developing complex active pharmaceutical ingredients (APIs), including substituted pyrimidines, targeted kinase inhibitors, and novel beta-agonists[1][2].
The strategic installation of a benzyloxy (-OBn) group at the 6-position serves a critical dual purpose in multi-step synthesis. First, it acts as a robust protecting group for the highly reactive phenolic hydroxyl found in its direct precursor, methyl 2-acetyl-6-hydroxybenzoate[3]. Second, its steric bulk effectively shields the adjacent methyl ester at the 1-position. This orthogonal protection strategy allows for highly regioselective transformations at the 2-acetyl group without triggering unwanted side reactions such as lactonization, ester cleavage, or premature cyclization.
Structural Logic & Mechanistic Causality
When designing synthetic routes utilizing this intermediate, researchers must account for the electronic and steric interplay of its three functional groups. The rational design of this intermediate is mapped below:
Caption: Structural logic and functional group orthogonality of the 1,2,6-trisubstituted intermediate.
-
The Phenol Protection (O-Benzylation): The free phenol in methyl 2-acetyl-6-hydroxybenzoate is prone to oxidation and can interfere with electrophilic additions[3]. Benzylation is explicitly chosen over standard alkylation (e.g., methylation) because the benzyl ether is highly stable to the basic conditions required for subsequent aldol condensations, yet it can be orthogonally cleaved via mild palladium-catalyzed hydrogenolysis (Pd/C, H₂) at the final stage of API synthesis[2].
-
Regioselective Alpha-Bromination: The protected intermediate can undergo alpha-bromination at the acetyl group. The electron-donating nature of the benzyloxy group enriches the aromatic ring, but the steric hindrance prevents electrophilic aromatic substitution, directing the bromonium ion exclusively to the enolized acetyl group[2].
Experimental Workflows
The following validated protocols detail the synthesis of the protected intermediate and its subsequent downstream activation.
Caption: Synthetic workflow from methyl 2-acetyl-6-hydroxybenzoate to final API via benzylation.
Protocol 1: Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate
Objective: To protect the phenolic hydroxyl group of methyl 2-acetyl-6-hydroxybenzoate via O-benzylation, preventing interference in downstream reactions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 equivalent of methyl 2-acetyl-6-hydroxybenzoate[3] in anhydrous N,N-Dimethylformamide (DMF) (approximately 10 mL/g of substrate).
-
Base Addition: Add 1.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ is specifically chosen because its mild basicity (pKa ~10.3) is sufficient to deprotonate the phenol without triggering the hydrolysis of the methyl ester or initiating aldol self-condensation of the acetyl group[2].
-
-
Catalysis: Add 0.05 equivalents of tetrabutylammonium bromide (TBAB).
-
Causality: TBAB acts as a phase-transfer catalyst. It increases the solubility and nucleophilicity of the phenoxide ion in the organic phase, thereby accelerating the Sₙ2 substitution[2].
-
-
Alkylation: Dropwise add 1.2 equivalents of benzyl bromide (BnBr) at room temperature. Once the addition is complete, elevate the temperature to 60°C and stir for 8-12 hours[2].
-
Monitoring & Workup: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Upon complete consumption of the starting material, cool the mixture to 0°C and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Wash the combined organic layers extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure methyl 2-acetyl-6-(benzyloxy)benzoate.
Protocol 2: Alpha-Bromination to Methyl 2-(2-bromoacetyl)-6-(benzyloxy)benzoate
Objective: To activate the acetyl group, creating a reactive electrophile for downstream nucleophilic substitution (e.g., amine coupling for heterocycle formation).
Step-by-Step Methodology:
-
Preparation: Dissolve the purified methyl 2-acetyl-6-(benzyloxy)benzoate in anhydrous dichloromethane (DCM) and cool the solution to 0-5°C using an ice-water bath[2].
-
Reagent Slurry: In a separate flask, prepare a slurry consisting of 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of aluminum chloride (AlCl₃) in DCM[2].
-
Reaction Execution: Slowly transfer the NBS slurry to the main reaction flask, strictly maintaining the internal temperature below 5°C.
-
Causality: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low concentration of electrophilic bromine, minimizing the risk of over-bromination (dibromination) or unwanted aromatic ring bromination. AlCl₃ acts as a Lewis acid to facilitate the enolization of the acetyl group, which is the rate-determining step for alpha-halogenation[2].
-
-
Workup: Stir the mixture for 2 hours, monitoring by TLC. Quench the reaction with ice-water. Separate the organic layer, wash with saturated NaHCO₃ (to neutralize generated HBr) and brine, dry over Na₂SO₄, and concentrate to obtain the brominated intermediate.
Quantitative Data Presentation
The optimization of the O-benzylation step is critical for maximizing the yield of the pharmaceutical intermediate. The table below summarizes the causality between reaction conditions and the resulting yield and purity profiles.
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| Acetone | K₂CO₃ | None | 50 | 24 | 65 | 92.0 | Sluggish Sₙ2 kinetics without phase-transfer catalyst. |
| DMF | NaOH | None | 25 | 12 | 40 | 75.5 | Strong base caused partial ester hydrolysis and aldol byproducts. |
| DMF | K₂CO₃ | TBAB | 60 | 10 | 92 | 98.5 | Optimal Sₙ2 conditions; TBAB accelerated phenoxide attack. |
| DMF | K₂CO₃ | KI | 60 | 12 | 88 | 97.0 | Finkelstein-type in situ formation of reactive Benzyl Iodide. |
Table 1: Optimization matrix for the synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate.
References
- Title: Buy Methyl 5-acetyl-2-(benzyloxy)
- Title: Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)
- Title: CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl Source: Google Patents URL
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Application Note: Chemoselective Esterification of Acetyl-Benzyloxybenzoic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Introduction & Structural Challenges
The esterification of acetyl-benzyloxybenzoic acid presents a classic chemoselectivity challenge in organic synthesis. This scaffold contains three distinct reactive moieties:
-
Carboxylic Acid (-COOH): The target for esterification.
-
Benzyloxy Group (-OBn): An ether linkage that is generally stable to mild conditions but highly susceptible to reductive cleavage (e.g., Pd/C, H₂) and strong Lewis acids.
-
Acetyl Group (-OAc or -COMe): Depending on the exact substitution (acetoxy ester vs. acetyl ketone), this group is highly sensitive. An acetoxy group will rapidly undergo saponification under basic conditions or transesterification under strongly acidic conditions.
Because traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) or basic alkylation (alkyl halide with K₂CO₃) will inevitably lead to the cleavage or transesterification of the acetyl group, strictly neutral or ultra-mild conditions are mandatory. This guide details two field-proven, self-validating methodologies to achieve >85% yield while maintaining absolute chemoselectivity: EDCI/DMAP-Mediated Steglich Esterification and the Mitsunobu Reaction .
Methodological Decision Matrix
The selection of the esterification protocol depends entirely on the steric hindrance of the target alcohol and the stereochemical requirements of the final product.
Fig 1. Decision matrix for selecting esterification conditions based on alcohol properties.
Mechanistic Rationale: The Steglich Advantage
First introduced by Neises and Steglich [1], the Steglich esterification utilizes a carbodiimide coupling agent alongside 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
Expertise & Causality: While the original protocol utilized Dicyclohexylcarbodiimide (DCC), DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from the product because it is partially soluble in organic solvents. For drug development workflows where purity is paramount, we substitute DCC with EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI generates a urea byproduct that is highly water-soluble, allowing for complete removal during a simple aqueous workup.
The addition of DMAP is non-negotiable. Without DMAP, the reactive O-acylisourea intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea, permanently killing the reaction. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium ion, which is subsequently trapped by the alcohol.
Fig 2. Catalytic cycle of Steglich esterification highlighting DMAP-mediated acyl transfer.
Experimental Protocols
Protocol A: EDCI/DMAP-Mediated Steglich Esterification
Optimal for primary, secondary, and sterically hindered tertiary alcohols without stereochemical inversion.
Reagents:
-
Acetyl-benzyloxybenzoic acid (1.0 equiv)
-
Target Alcohol (1.2 equiv; increase to 2.0 equiv for tertiary alcohols)
-
EDCI·HCl (1.2 equiv)
-
DMAP (0.1 equiv; increase to 0.5 equiv for tertiary alcohols)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the acetyl-benzyloxybenzoic acid and the target alcohol in anhydrous DCM.
-
Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP in one portion.
-
Activation: Add EDCI·HCl portion-wise over 10 minutes to prevent rapid exothermic degradation.
-
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM:MeOH 95:5). The starting acid (visualized as a yellow spot via bromocresol green stain) should completely disappear, replaced by a high-Rf ester spot (UV active).
-
Workup: Dilute the reaction with additional DCM. Wash the organic layer successively with 1N HCl (removes DMAP and unreacted EDCI), Saturated Aqueous NaHCO₃ (removes trace unreacted acid), and Brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Mitsunobu Esterification
Optimal for secondary alcohols where strict inversion of stereochemistry (Walden inversion) is required.
The Mitsunobu reaction [2] operates under completely neutral conditions, making it exceptionally safe for the labile acetyl group. We utilize DIAD (Diisopropyl azodicarboxylate) instead of DEAD, as DIAD is liquid at room temperature, less toxic, and exhibits a superior safety profile regarding explosive potential.
Reagents:
-
Acetyl-benzyloxybenzoic acid (1.0 equiv)
-
Target Secondary Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Methodology:
-
Initiation: Dissolve the acetyl-benzyloxybenzoic acid, the secondary alcohol, and PPh₃ in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C.
-
Activation: Add DIAD dropwise via syringe over 15 minutes.
-
Self-Validation Checkpoint (Visual): The DIAD solution is distinctly yellow. Upon dropwise addition, the yellow color should rapidly dissipate as the reactive betaine intermediate forms. A persistent yellow color indicates the consumption of PPh₃ is complete.
-
Propagation: Allow the reaction to warm to room temperature and stir for 6–8 hours.
-
Self-Validation Checkpoint (Precipitation): Concentrate the reaction mixture to a thick oil under reduced pressure. Add cold diethyl ether (or hexane/ether 1:1) and triturate vigorously. A heavy white precipitate of triphenylphosphine oxide (TPPO) will form, confirming a successful catalytic cycle.
-
Isolation: Filter off the TPPO precipitate through a pad of Celite. Concentrate the filtrate and purify the target ester via silica gel flash chromatography.
Quantitative Data Presentation
The table below summarizes the expected outcomes and chemoselectivity profiles of various esterification methodologies when applied specifically to the acetyl-benzyloxybenzoic acid scaffold.
| Methodology | Reagents | Reaction Conditions | Acetyl Stability | Benzyloxy Stability | Expected Yield |
| Fischer Esterification | H₂SO₄, ROH | Reflux, 12-24h | Poor (Transesterification) | Good | < 20% (Target) |
| Basic Alkylation | K₂CO₃, R-X | DMF, 60 °C, 8h | Moderate (Saponification) | Good | 40 - 60% |
| Steglich Esterification | EDCI, DMAP, ROH | DCM, RT, 4-12h | Excellent | Excellent | 85 - 95% |
| Mitsunobu Reaction | PPh₃, DIAD, ROH | THF, 0 °C to RT, 6-8h | Excellent | Excellent | 80 - 90% |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. URL:[Link]
-
Hussain, H., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Frontiers in Chemistry, 9, 750348. URL:[Link]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of Methyl 5-acetyl-2-(benzyloxy)benzoate
Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound: Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8)
Executive Summary
Methyl 5-acetyl-2-(benzyloxy)benzoate is a critical, high-value organic intermediate utilized extensively in the pharmaceutical industry . Its most prominent application is serving as the foundational building block in the multi-step synthesis of Salmeterol, a potent, long-acting β2-adrenergic receptor agonist (LABA) prescribed for asthma and chronic obstructive pulmonary disease (COPD) .
This application note details a robust, scalable protocol for the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate via the selective O -benzylation of Methyl 5-acetylsalicylate. The guide emphasizes process causality, heat-transfer management, and isolation strategies tailored for kilogram-scale production, moving away from chromatography toward crystallization-based purification.
Physicochemical Profile
Understanding the physical properties of the target intermediate is essential for designing downstream work-up and isolation procedures. The insolubility of the product in water is strategically exploited in the scale-up protocol for precipitation.
Table 1: Physicochemical Properties of Methyl 5-acetyl-2-(benzyloxy)benzoate
| Property | Value | Operational Significance |
| Molecular Formula | C₁₇H₁₆O₄ | Stoichiometric basis for yield calculations. |
| Molecular Weight | 284.31 g/mol | N/A |
| Appearance | White to off-white solid | Visual indicator of purity during isolation. |
| Melting Point | 69–72 °C | Enables low-temperature drying; limits high-heat processing. |
| Solubility | Insoluble in water; Soluble in DMF, EtOAc | Dictates the anti-solvent precipitation strategy. |
Strategic Synthesis Rationale (Mechanistic Causality)
The synthesis relies on a Williamson ether-type O -alkylation. While seemingly straightforward, scale-up introduces mass transfer and thermodynamic challenges. Every reagent and parameter in this protocol has been selected based on chemical causality:
-
Protection Strategy: The phenolic hydroxyl group of the starting material (Methyl 5-acetylsalicylate) is highly reactive. It must be masked with a robust protecting group (benzyl ether) to prevent competitive side reactions during the subsequent aggressive α -bromination of the acetyl group required in the Salmeterol pathway .
-
Solvent Selection (DMF): Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It provides excellent solvency for both the starting material and the alkylating agent, while significantly accelerating the SN2 substitution by leaving the nucleophilic phenoxide anion relatively unsolvated and highly reactive.
-
Base Selection (K₂CO₃): Potassium carbonate is a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenol (pKa ~10) but not strong enough to cause competitive hydrolysis of the methyl ester.
-
Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is critical for scale-up. Because K₂CO₃ is insoluble in DMF, the reaction occurs at the solid-liquid interface. TBAB facilitates the transfer of the phenoxide ion into the bulk solvent, preventing mass-transfer bottlenecks and reducing reaction time from >24 hours to 8–12 hours .
-
Isolation via Precipitation: At scale, solvent extraction (e.g., EtOAc/Water) is volume-intensive and generates massive organic waste. By quenching the DMF reaction mixture directly into ice-water, the hydrophobic product precipitates quantitatively, allowing for simple filtration.
Scale-Up Protocol: 1-Kilogram Batch Synthesis
Note: This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is driven to completion before proceeding to isolation.
Stoichiometry and Reagent Charge
Table 2: Reagent Quantities for 1.0 kg Scale
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| Methyl 5-acetylsalicylate | 194.18 | 1.00 | 1.00 kg (5.15 mol) | Starting Material |
| Benzyl Chloride (BnCl) | 126.58 | 1.20 | 782 g (6.18 mol) | Alkylating Agent |
| Potassium Carbonate | 138.20 | 2.00 | 1.42 kg (10.3 mol) | Base |
| TBAB | 322.37 | 0.10 | 166 g (0.515 mol) | Catalyst (PTC) |
| DMF | N/A | 5.0 Vol | 5.0 L | Solvent |
Step-by-Step Execution
Step 1: Reactor Preparation & Charging
-
Purge a 20 L jacketed glass reactor with Nitrogen ( N2 ) for 15 minutes to displace atmospheric moisture.
-
Charge 5.0 L of anhydrous DMF into the reactor at 20 °C.
-
Begin overhead stirring at 150 RPM.
-
Sequentially charge 1.00 kg of Methyl 5-acetylsalicylate, 1.42 kg of K₂CO₃, and 166 g of TBAB.
-
Causality Check: A slurry will form. Ensure stirring is sufficient to keep the solid base suspended.
-
Step 2: Alkylation & Exotherm Control
-
Heat the reactor jacket to bring the internal temperature to 60 °C.
-
Load 782 g of Benzyl Chloride into an addition funnel.
-
Add Benzyl Chloride dropwise over 90 minutes.
-
Safety & Quality: This reaction is mildly exothermic. Controlled addition prevents temperature spikes that could lead to the formation of benzyl alcohol impurities via hydrolysis. Maintain internal temperature between 60–70 °C.
-
Step 3: Aging and In-Process Control (IPC)
-
Once addition is complete, age the reaction mixture at 65 °C for 8 to 12 hours.
-
Self-Validation (IPC): Withdraw a 0.5 mL sample, dilute with 2 mL EtOAc, wash with 1 mL water, and analyze the organic layer via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is deemed complete when the starting material constitutes < 1.0% by area.
Step 4: Quenching and Precipitation
-
Cool the reactor internal temperature to 20 °C.
-
In a separate 50 L vessel, prepare 15.0 L of ice-water (0–5 °C) under vigorous stirring.
-
Slowly transfer the DMF reaction mixture into the ice-water over 45 minutes.
-
Causality Check: The sudden shift in solvent polarity causes the immediate crystallization of Methyl 5-acetyl-2-(benzyloxy)benzoate.
-
Step 5: Isolation and Drying
-
Filter the resulting white/off-white suspension through a Nutsche filter or centrifuge.
-
Wash the filter cake with 3.0 L of cold water (to remove residual DMF and inorganic salts), followed by 1.0 L of cold heptane (to remove unreacted benzyl chloride).
-
Transfer the solid to a vacuum tray dryer. Dry at 45 °C under high vacuum (< 50 mbar) for 12 hours until the moisture content is < 0.5% (Karl Fischer titration).
-
Expected Yield: 1.24 – 1.32 kg (85% – 90% theoretical yield).
Downstream Application: Salmeterol Synthesis Workflow
The synthesized Methyl 5-acetyl-2-(benzyloxy)benzoate is immediately primed for the next stage of API manufacturing. The workflow below illustrates how this intermediate fits into the broader synthesis of Salmeterol .
Caption: Synthetic workflow from starting material to Salmeterol API.
Pharmacological Context: β2-Adrenergic Signaling
Understanding the end-use of the chemical intermediate provides critical context for pharmaceutical process chemists. Salmeterol, synthesized from our target compound, is a highly selective agonist. Upon administration, it binds to the β2-Adrenergic Receptor (a GPCR) in the lungs, triggering the canonical Gs signaling cascade that ultimately results in life-saving bronchodilation .
Caption: Canonical Gs signaling pathway activated by Salmeterol.
References
- Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. World Intellectual Property Organization.
Troubleshooting & Optimization
Section 1: The Ambident Nucleophile Dilemma (O- vs. C-Alkylation)
Welcome to the Application Scientist Support Portal. This technical troubleshooting guide is designed for researchers and drug development professionals dealing with the chemoselective protection and functionalization of aromatic systems.
Benzylation of hydroxybenzoates (such as methyl salicylate or methyl 5-acetyl-2-hydroxybenzoate) is a foundational transformation in pharmaceutical synthesis[1]. However, because the intermediate phenolate is highly reactive, the reaction is prone to multiple competing pathways. Below, we dissect the causality behind these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.
Logical pathways of hydroxybenzoate benzylation and primary side reactions.
Q: Why is my reaction yielding a mixture of O-alkylated and C-alkylated products instead of a clean ether? A: Once deprotonated by a base, hydroxybenzoates form phenolate anions. Phenolates are ambident nucleophiles, meaning they possess two distinct reactive centers: the highly electronegative, "hard" oxygen atom, and the "softer" carbon atoms at the ortho and para positions of the aromatic ring[2].
The regioselectivity of your reaction is not random; it is strictly dictated by your choice of solvent. In protic solvents (like water or alcohols), strong hydrogen bonding preferentially solvates and masks the hard oxygen atom. This steric and electronic shielding forces the benzyl halide to attack the less solvated, softer carbon atom, driving C-alkylation[3]. Conversely, polar aprotic solvents strongly solvate the counter-cation (e.g., K⁺) but leave the phenolate oxygen "naked" and highly reactive, favoring O-alkylation[2].
Table 1: Quantitative Impact of Solvent on Phenolate Alkylation Regioselectivity
| Solvent Type | Example | Dominant Pathway | Causality / Mechanistic Driver |
| Polar Aprotic | DMF, DMSO | O-Alkylation (>95%) | Cation solvation leaves the hard oxygen nucleophile exposed and kinetically favored. |
| Polar Protic | Water, Methanol | Mixed (O- and C-) | Hydrogen bonding partially shields the oxygen, increasing soft carbon nucleophilicity. |
| Strongly Protic | Trifluoroethanol | C-Alkylation (>90%) | Extreme hydrogen bonding completely blocks the oxygen site, forcing thermodynamic C-attack. |
Q: How do I eliminate C-alkylation completely? A: Switch your solvent system to anhydrous dimethylformamide (DMF) or acetone, and utilize a weak, non-nucleophilic base like potassium carbonate (K₂CO₃)[1]. Ensure your reaction mixture is strictly anhydrous; even trace atmospheric moisture can disrupt the ion-pairing dynamics and promote C-alkylation.
Section 2: Ester Hydrolysis and Transesterification
Q: My LC-MS shows a major byproduct with a mass corresponding to a carboxylic acid. What went wrong? A: You are observing ester hydrolysis (saponification). This side reaction occurs when a strong hydroxide base (such as NaOH or KOH) is used in the presence of trace water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoate ester and cleaving it into the corresponding carboxylic acid and alcohol. Solution: Replace NaOH with a milder carbonate base (e.g., K₂CO₃ or Cs₂CO₃). Carbonates are sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~10) but are poor nucleophiles, thereby preserving the delicate ester linkage[4].
Q: I used ethanol to dissolve my methyl hydroxybenzoate, and my product mass increased by exactly 14 Da. Why? A: This is a classic transesterification side reaction. In the presence of a base, the ethanol solvent is deprotonated to form an ethoxide ion. Ethoxide acts as a nucleophile, attacking the methyl ester and replacing the methoxy group with an ethoxy group (resulting in a net mass increase of 14 Da: loss of -CH₃, gain of -CH₂CH₃). Solution: Never use alcohol solvents that do not structurally match your ester group. To prevent both transesterification and C-alkylation simultaneously, abandon alcohol solvents entirely in favor of polar aprotic solvents[1].
Section 3: Self-Validating Experimental Protocol
To ensure high-fidelity O-benzylation with minimal side reactions, we recommend the following standardized workflow. This protocol is designed as a self-validating system: the strict anhydrous conditions prevent hydrolysis, while continuous TLC monitoring ensures you do not over-react the system and risk dialkylation.
Self-validating experimental workflow for optimized O-benzylation.
Step-by-Step Method: O-Benzylation of Methyl 5-acetyl-2-hydroxybenzoate
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the hydroxybenzoate starting material in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent ester hydrolysis; the nitrogen blanket prevents oxidative side reactions[1].
-
Base Addition: Add 2.0–2.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation of the phenol to the phenolate anion before the electrophile is introduced, preventing unreacted phenol from competing in side pathways[1].
-
Electrophile Addition: Slowly add 1.2 equivalents of benzyl bromide (or benzyl chloride) dropwise. Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, which is the primary trigger for polyalkylation.
-
Heating & Monitoring: Heat the mixture to 60°C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (typically requires 8–12 hours). Causality: Maintaining the temperature at 60°C provides sufficient activation energy for the Sₙ2 displacement without thermally degrading the ester or inducing unwanted rearrangements[1].
-
Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature and pour the mixture into crushed ice-water. Causality: The sudden shift in polarity crashes out the highly hydrophobic benzylated product and safely quenches any unreacted benzyl halide[1].
-
Workup: Extract the aqueous phase 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[1],[4].
References
- A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)
- Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities.
- Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society.
- WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
Sources
Technical Support Center: Optimization of Reflux Time for Benzyloxybenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzyloxybenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of benzyloxybenzoate esters, with a particular focus on optimizing reaction time under reflux conditions. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and refine your experimental protocols effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new benzyloxybenzoate synthesis via Williamson ether synthesis. How do I determine the optimal reflux time?
A1: Determining the optimal reflux time is crucial for maximizing yield while minimizing byproduct formation. An excessively short duration leads to an incomplete reaction, while an overly long time can promote the degradation of products and the formation of impurities like dibenzyl ether.[1][2]
The most reliable method is to perform a time-course study. This involves running the reaction and collecting aliquots at regular intervals (e.g., every 1-2 hours). Each aliquot is then quenched and analyzed to quantify the consumption of starting materials and the formation of the desired product.
Key Causality: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] Its rate is dependent on the concentration of both the phenoxide nucleophile and the benzyl halide electrophile, as well as the reaction temperature (at reflux, this is the boiling point of the solvent). The optimal time represents the point where the reaction curve plateaus, indicating that the reaction has reached completion and further heating provides no benefit.
Below is a detailed protocol and a workflow diagram for conducting such a study.
Experimental Protocol: Time-Course Study for Reflux Optimization
This protocol outlines a systematic approach to identify the optimal reflux duration for the synthesis of a generic methyl 4-(benzyloxy)benzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
Benzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as base[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.
-
Initiation: Stir the mixture and add benzyl bromide (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen).
-
Monitoring: Once reflux begins, start a timer. At each time point (e.g., T=0, 1, 2, 4, 6, 8 hours), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching & Prep: Immediately quench the aliquot in a vial containing dilute HCl and an organic solvent (e.g., ethyl acetate). Vortex thoroughly. This stops the reaction and extracts the compounds into the organic layer.
-
Analysis:
-
Data Plotting: Plot the percentage conversion against time. The optimal reflux time is the point at which the conversion reaches its maximum and plateaus.
Workflow for Reflux Time Optimization
Caption: Workflow for experimental optimization of reflux time.
Q2: My reaction yield is consistently low even after refluxing for an extended period. What are the common causes?
A2: Low yields can stem from several factors unrelated to insufficient reaction time. Extending the reflux period may not solve the issue and could even be detrimental.[2] Here are the most common culprits:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion.[3] If the base used is too weak or insufficient in quantity, the starting alcohol will not be fully deprotonated, leading to a low concentration of the active nucleophile.
-
Solution: Use a strong base like sodium hydride (NaH) for complete deprotonation, or ensure a sufficient excess of a weaker base like K₂CO₃. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the phenoxide.[8]
-
-
Poor Nucleophilicity/Electrophilicity: Steric hindrance around the phenolic oxygen or the benzylic carbon can slow down the SN2 reaction.
-
Side Reactions: Competing reactions can consume starting materials or the product. This is a critical area where reflux time plays a role (see Q3).
-
Reagent Purity: Impurities in starting materials, particularly water or aldehydes in benzyl alcohol (if used in other synthesis routes), can interfere with the reaction.[1]
-
Inefficient Workup: The desired product may be lost during the extraction and purification steps. Ensure thorough extraction and proper pH adjustments.[2]
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Q3: I'm observing significant byproduct formation. How does reflux time influence this, and what are the common impurities?
A3: Reflux time is a critical variable in controlling byproduct formation. While sufficient time is needed for the main reaction, excessive heating can promote undesired pathways.
-
Dibenzyl Ether Formation: At elevated temperatures maintained for long periods, the benzyl halide can react with a benzyl alkoxide (if formed) or undergo self-condensation, leading to the formation of dibenzyl ether.[1][2] This impurity has a boiling point close to many benzyloxybenzoate products, making it difficult to remove by distillation.
-
Optimization: This is a key reason to avoid unnecessarily long reflux times. The time-course study (Q1) will reveal the point at which product formation ceases; continuing beyond this point only increases the risk of this side reaction.
-
-
Elimination (E2) Products: While benzyl halides are primary and strongly favor substitution (SN2), using secondary or tertiary halides as the electrophile will lead to significant alkene byproduct formation via E2 elimination, a reaction that is favored by high temperatures and extended reaction times.[5][8]
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[5][9] The choice of solvent and reaction conditions can influence this ratio. While polar aprotic solvents like DMF generally favor the desired O-alkylation, prolonged high temperatures can sometimes increase the amount of the C-alkylated byproduct.[9]
Data Presentation: Optimizing Reflux Time
The table below presents representative data from a time-course experiment as described in the protocol above. The goal is to identify the time that provides the highest yield of the pure product before side reactions become significant.
| Time Point (hours) | % Conversion (from GC) | Isolated Yield (%) | Purity (%) (by HPLC) | Observations |
| 1 | 65% | - | - | Significant starting material remaining. |
| 2 | 88% | - | - | Faint spot of starting material on TLC. |
| 4 | 97% | 91% | 99.1% | Trace starting material. Clean product. |
| 6 | >99% | 92% | 99.3% | Optimal point: Reaction is complete. |
| 8 | >99% | 91% | 97.5% | New impurity peak observed in HPLC/GC, likely dibenzyl ether. |
| 12 | >99% | 88% | 95.2% | Increased intensity of impurity peak. Slight product degradation. |
References
-
Kamm, O., & Kamm, W. F. (1922). BENZYL BENZOATE. Organic Syntheses, 2, 5.
-
Process for recovering benzyl benzoate. (2002). Google Patents.
-
Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate. (n.d.). Benchchem.
-
Common side reactions in the synthesis of substituted benzoic acids. (n.d.). Benchchem.
-
Long, Z., et al. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education.
-
Method for recovering benzyl benzoate. (2001). Google Patents.
-
Minimizing byproduct formation in benzoate ester synthesis. (n.d.). Benchchem.
-
Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
-
A Multioutcome Experiment for the Williamson Ether Synthesis. (2020). ResearchGate.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
-
Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. (n.d.). Benchchem.
-
Industrial synthesis method of benzyl benzoate. (2025). Snowhite Chemical.
-
Williamson ether synthesis. (n.d.). Wikipedia.
-
Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024). Stanford Chemicals.
-
Control reactions to determine the origin of the side product benzyl benzoate. (n.d.). ResearchGate.
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC.
-
Williamson Ether Synthesis. (2020). YouTube.
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Aromatic Acylation Troubleshooting Guide
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks during the electrophilic aromatic acylation of substituted rings. While Friedel-Crafts acylation elegantly avoids the polyalkylation and carbocation rearrangement issues inherent to alkylation, it introduces strict electronic and stoichiometric demands that frequently cause reaction failures.
Troubleshooting FAQs: Mechanistic & Electronic Challenges
Q1: Why does my acylation fail completely when using aniline or phenol derivatives? A: The failure is caused by Lewis acid-base coordination. The lone pair electrons on the −NH2 or −OH groups are highly nucleophilic and coordinate directly with the Lewis acid catalyst (e.g., AlCl3 ). This interaction converts an activating, electron-donating group into a strongly deactivating, positively charged complex (e.g., −NH2+AlCl3− ) 1. Furthermore, this can lead to competitive N-acylation or O-acylation instead of the desired C-acylation. Solution: Protect the amine as an acetamide before ring acylation. The amide carbonyl reduces the basicity of the nitrogen, preventing catalyst poisoning while retaining its ortho/para-directing nature 2.
Q2: I am using exactly 1.0 equivalent of AlCl3 , but my reaction stalls at ~50% conversion. Why? A: Unlike Friedel-Crafts alkylation, where the catalyst is continuously regenerated, acylation requires a stoichiometric amount of the Lewis acid. The product aryl ketone is a moderate Lewis base and forms a stable, irreversible complex with AlCl3 under reaction conditions 3. Solution: You must use at least 1.1 equivalents of AlCl3 relative to the acylating agent to ensure enough free catalyst remains to drive the reaction to completion 4.
Q3: Can I use Friedel-Crafts acylation to synthesize an aryl aldehyde (formylation)? A: Direct formylation via Friedel-Crafts is practically impossible because formyl chloride (HCOCl) is highly unstable and decomposes into carbon monoxide and HCl before it can form the necessary acylium ion 5. Solution: Utilize alternative formylation techniques such as the Vilsmeier-Haack reaction (for activated rings) or the Gattermann-Koch reaction.
Q4: My substrate has a nitro ( −NO2 ) group. How do I force the acylation to proceed? A: Strongly deactivated rings (containing −NO2 , −CF3 , −CN , or −SO3H ) cannot undergo Friedel-Crafts acylation. The acylium ion, while a strong electrophile, is resonance-stabilized and lacks the extreme reactivity required to overcome the high activation energy barrier of a severely electron-deficient π system 6. Solution: Friedel-Crafts acylation will fail here 5. You must alter your synthetic route—either introduce the deactivating group after the acylation step or use a completely different cross-coupling strategy (e.g., Buchwald-Hartwig coupling).
Quantitative Data: Reactivity & Stoichiometry Profiles
Proper stoichiometric planning is the most common point of failure in acylation workflows. Use the table below to adjust your catalyst loading based on the electronic nature of your aromatic substituent.
| Substrate Type | Example Substituent | Catalyst ( AlCl3 ) Requirement | Relative Reactivity | Primary Synthetic Challenge |
| Activated (Non-basic) | −CH3 , −OCH3 | 1.1 equivalents | High | Exothermic control; managing ortho/para isomer mixtures. |
| Basic / Lone Pair | −NH2 , −OH | >2.0 equivalents (or protection) | Very Low (unprotected) | Lewis acid coordination severely deactivates the ring. |
| Halogenated | −Cl , −Br | 1.1 - 1.5 equivalents | Moderate | Sluggish reaction kinetics; requires elevated temperatures. |
| Deactivated | −NO2 , −CF3 | N/A (Reaction fails) | None | Acylium ion is insufficiently electrophilic to attack the ring. |
Visualizations: Mechanisms & Decision Workflows
Mechanism of Friedel-Crafts acylation highlighting catalyst trapping by the product ketone.
Decision tree for troubleshooting Friedel-Crafts acylation based on ring substituents.
Self-Validating Experimental Protocol
Standard Operating Procedure: Acylation of an Activated Aromatic Ring (e.g., Anisole) Objective: Synthesize 4-methoxyacetophenone while avoiding catalyst poisoning and controlling exotherms.
Step 1: Catalyst Activation
-
Action: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.1 equivalents of anhydrous AlCl3 in dry dichloromethane (DCM). Cool to 0°C. Slowly add 1.1 equivalents of acetyl chloride dropwise.
-
Causality: Moisture instantly hydrolyzes AlCl3 to inactive Al(OH)3 and HCl. Pre-mixing the acyl chloride and catalyst forms the highly electrophilic acylium ion before introducing the arene, preventing side reactions 4.
-
Self-Validation Checkpoint: Observe the mixture. The opaque suspension should dissolve into a clear, often pale-yellow solution, accompanied by a noticeable exotherm. If the AlCl3 remains entirely undissolved, the reagent is likely hydrated and inactive; discard and restart with fresh catalyst.
Step 2: Electrophilic Aromatic Substitution
-
Action: Add 1.0 equivalent of anisole (dissolved in dry DCM) dropwise to the activated complex at 0°C. Maintain stirring and allow the reaction to slowly warm to room temperature.
-
Causality: The reaction is highly exothermic. Dropwise addition controls the heat release, preventing solvent boil-off and minimizing the formation of ortho-substituted byproducts (para-substitution is sterically favored) 4.
-
Self-Validation Checkpoint: Monitor the evolution of HCl gas (can be verified by holding damp pH paper near the condenser outlet). The reaction is actively proceeding as long as gas is evolved 7.
Step 3: Reaction Monitoring
-
Action: After 30-60 minutes, sample the reaction and analyze via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate eluent.
-
Causality: Relying solely on time is dangerous due to varying substrate reactivities.
-
Self-Validation Checkpoint: The product (4-methoxyacetophenone) contains a polar carbonyl group and will have a significantly lower Retention Factor ( Rf ) than the non-polar anisole starting material. Do not proceed to quenching until the high- Rf starting material spot is completely consumed.
Step 4: Quenching and Catalyst Destruction
-
Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.
-
Causality: The product ketone is trapped in a stable complex with AlCl3 . The acidic aqueous quench irreversibly hydrolyzes the aluminum salts, releasing the free aryl ketone into the organic phase 2.
-
Self-Validation Checkpoint: The addition to ice will cause a vigorous exotherm. Post-quench, the organic and aqueous layers must separate cleanly. A persistent cloudy emulsion or white precipitate indicates incomplete hydrolysis of Al(OH)3 ; add more 1M HCl until the aqueous layer is completely transparent.
References
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - libretexts.org - 1
-
Friedel–Crafts reaction - wikipedia.org - 3
-
Friedel-Crafts Acylation - chemistrysteps.com - 5
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations - science-revision.co.uk - 6
-
Experiment 1: Friedel-Crafts Acylation - umich.edu - 4
-
Aromatic Reactions: Friedel–Crafts Acylation - orgosolver.com - 2
-
friedel-crafts acylation of benzene - chemguide.co.uk - 7
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Benzylation Reactions & Base Optimization
Welcome to the Advanced Benzylation Support Center. While Potassium Carbonate ( K2CO3 ) is the traditional default base for N-, O-, and C-benzylation, its poor solubility in organic solvents and heterogeneous reaction kinetics often lead to stalled reactions, poor yields, or unwanted side products. This guide provides causal troubleshooting, logical base-selection frameworks, and self-validating protocols to help you successfully transition to superior alternative bases like Cs2CO3 , DIPEA, and DBU.
Diagnostic Decision Matrix
Before troubleshooting a failed reaction, use the logical framework below to determine the optimal base for your specific nucleophile.
Logical decision tree for selecting alternative bases in benzylation reactions.
Troubleshooting Guides & Mechanistic FAQs
Issue 1: Stalled O-Benzylation of Phenols
Q: My O-benzylation of a substituted phenol using K2CO3 in acetonitrile is stalling at 50% conversion. How can I drive this to completion without harsh heating?
A (Causality & Solution): The stalling is directly caused by the poor solubility of K2CO3 in organic solvents like acetonitrile, which relies on inefficient solid-liquid phase interactions. Switch to Cesium Carbonate ( Cs2CO3 ). The larger ionic radius and "softness" of the cesium cation ( Cs+ ) significantly increase its solubility in polar aprotic solvents 1[1]. More importantly, Cs2CO3 creates a highly reactive "naked" phenolate anion. Because of the loose ion-pair formation, the bulky Cs+ cation does not tightly coordinate with the oxygen nucleophile, leaving it highly exposed and reactive toward the benzyl halide 2[2]. This accelerates the SN2 attack, often driving the reaction to >95% yield within 4-5 hours at 80°C[2].
Issue 2: Over-Alkylation in N-Benzylation
Q: I am attempting the N-benzylation of a secondary amine, but K2CO3 is causing over-alkylation (quaternization) and degrading my sensitive functional groups. What is a milder, homogeneous alternative?
A (Causality & Solution): Inorganic carbonates can create localized areas of high basicity on their solid surfaces, leading to uncontrolled reaction rates. Utilize N,N-Diisopropylethylamine (3)[3]. DIPEA is a tertiary amine with extreme steric hindrance provided by its two isopropyl groups and one ethyl group[3]. This steric bulk physically prevents DIPEA from acting as a competing nucleophile against benzyl bromide. Instead, it functions strictly as a highly efficient, soluble proton scavenger[3]. It maintains a homogeneous reaction mixture, allowing N-benzylation to proceed smoothly under mild conditions while preventing the formation of quaternary ammonium salts.
Issue 3: Messy C-Benzylation of Active Methylenes
Q: I need to dialkylate a β -diketone with benzyl bromide, but K2CO3 gives a messy mixture of mono- and di-benzylated products. How do I achieve exclusive dialkylation?
A (Causality & Solution): K2CO3 struggles to completely deprotonate the mono-alkylated intermediate due to the shifting pKa of the substrate after the first benzylation. Employ either Cs2CO3 or DBU. Cs2CO3 has been proven to mediate exclusive dialkylation of active methylenes in quantitative yields without trapping the intermediate monoalkylation mixtures4[4]. Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) forms a highly reactive enolate intermediate that merges with a DBU/benzyl bromide organocycle, driving alpha-benzylation efficiently even at moderate temperatures (50°C) 5[5].
Quantitative Comparison of Bases
To select the right base, you must match the pKa and solubility profile to your substrate.
| Base | Chemical Type | pKa (Conjugate Acid) | Solubility in Organics | Primary Advantage | Best Use Case |
| K2CO3 | Inorganic Carbonate | ~10.3 | Poor (requires heating) | Cost-effective, easy aqueous workup | Standard, non-sensitive benzylation |
| Cs2CO3 | Inorganic Carbonate | ~10.3 | High (DMF, MeCN) | Forms highly reactive "naked" anions | O-benzylation of phenols; exclusive dialkylation |
| DIPEA | Tertiary Amine | ~10.7 | Excellent (Homogeneous) | Sterically hindered; strictly non-nucleophilic | N-benzylation of sensitive amines |
| DBU | Amidine | ~13.5 | Excellent (Homogeneous) | Strong organic base; drives enolate formation | C-benzylation of active methylenes |
Validated Experimental Protocols
A reliable protocol must be a self-validating system —meaning it contains built-in observable checkpoints to confirm the reaction is proceeding correctly at each step.
Protocol A: Cs2CO3 -Mediated O-Benzylation of Phenols
Step-by-step self-validating workflow for Cs2CO3-mediated O-benzylation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the phenol (1.0 equiv) in anhydrous Acetonitrile ( CH3CN , 0.2 M).
-
Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture or impurities in the starting material.
-
-
Base Addition: Add Cs2CO3 (1.5 equiv) in one portion.
-
Validation Checkpoint: A fine suspension will form. A slight color shift (often yellowing) indicates the successful formation of the highly reactive cesium phenolate ion pair.
-
-
Electrophile Addition: Add Benzyl Bromide (1.1 equiv) dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 4-5 hours.
-
Validation Checkpoint: Monitor via TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is self-validating when the lower Rf phenol spot completely disappears, replaced by a single, distinct, UV-active higher Rf ether spot.
-
-
Workup: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: DIPEA-Mediated Homogeneous N-Benzylation
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (0.2 M) at 0°C.
-
Base Addition: Add DIPEA (1.5 equiv) dropwise.
-
Validation Checkpoint: Because DIPEA is completely miscible in organic solvents, the reaction mixture will remain perfectly homogeneous.
-
-
Electrophile Addition: Slowly add Benzyl Bromide (1.05 equiv) dropwise to prevent exothermic spiking.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
Validation Checkpoint: If using DCM or non-polar solvents, the byproduct (DIPEA·HBr salt) may slowly precipitate as a white solid. This precipitation serves as a visual, self-validating indicator that the benzylation is actively occurring.
-
-
Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO3 to remove the DIPEA salts, dry over MgSO4 , and purify via flash chromatography.
References
-
Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate Synthetic Communications (1995) [Link]
-
N,N-Diisopropylethylamine Wikipedia [Link]
-
Cesium carbonate mediated exclusive dialkylation of active methylene compounds ResearchGate [Link]
-
An efficient merging of DBU/enolate and DBU/benzyl bromide organocycles for the synthesis of alpha benzylated 1-indanone derivatives New Journal of Chemistry (RSC Publishing)[Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient merging of DBU/enolate and DBU/benzyl bromide organocycles for the synthesis of alpha benzylated 1-indanone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Optimization for the Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate
Welcome to the Application Scientist Support Portal. The O-benzylation of sterically hindered, ester-bearing phenols—specifically the conversion of methyl 2-acetyl-6-hydroxybenzoate to methyl 2-acetyl-6-(benzyloxy)benzoate—is highly sensitive to microenvironmental solvent effects.
This guide provides mechanistic troubleshooting, self-validating protocols, and kinetic data to help you achieve exclusive chemoselectivity and high yields.
Mechanistic Workflow & Solvent Decision Matrix
The phenolate anion generated during this reaction is an ambident nucleophile. The choice of solvent directly dictates whether the electrophile (benzyl bromide) attacks the oxygen atom (desired O-alkylation) or the aromatic ring (undesired C-alkylation).
Figure 1: Decision matrix for solvent selection in the O-alkylation of sterically hindered phenols.
Troubleshooting & FAQs
Q1: Why is my benzylation reaction yielding significant C-alkylated byproducts instead of the desired ether? The Causality: Phenolate anions are ambident nucleophiles, meaning they can react at either the oxygen or the ortho/para carbons. If you are using a protic solvent (e.g., ethanol, methanol) or if your solvent contains trace water, the solvent molecules form strong hydrogen bonds with the highly electronegative oxygen of the phenoxide. This tightly bound solvation shell sterically and electronically blocks O-alkylation, forcing the reaction under thermodynamic control to yield1[1]. The Fix: Switch to a strictly anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone. These solvents strongly solvate the metal cation (K⁺) but leave the phenoxide anion "naked" and highly reactive, driving rapid and2[2].
Q2: I switched to Toluene to avoid the toxicity of DMF, but the reaction stalled. How can I accelerate it without changing the solvent? The Causality: The standard base for this reaction, Potassium Carbonate (K₂CO₃), is an inorganic salt that is entirely insoluble in non-polar solvents like toluene. Consequently, the deprotonation of the phenol is limited to the microscopic solid-liquid interface, resulting in negligible reaction rates. The Fix: Implement3[3]. Add 5–10 mol% of Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, pulling it into the organic toluene phase where it can freely and rapidly react with benzyl bromide[4].
Q3: My LC-MS shows a mass corresponding to [M-14] (loss of a methyl group). What is this impurity and how do I prevent it? The Causality: You are observing the saponification of the methyl ester. Methyl 2-acetyl-6-(benzyloxy)benzoate contains a base-sensitive ester moiety. If your K₂CO₃ is hygroscopic and has absorbed atmospheric moisture, the resulting hydroxide ions (formed via H2O+CO32−⇌HCO3−+OH− ) will hydrolyze the ester at elevated temperatures, yielding 2-acetyl-6-(benzyloxy)benzoic acid. The Fix: Ensure all reagents are strictly anhydrous. Flame-dry your glassware, use HPLC-grade anhydrous solvents, and dry your K₂CO₃ in a vacuum oven at 120 °C overnight prior to use.
Quantitative Data: Solvent Effects on Chemoselectivity
The following table summarizes the impact of solvent selection on the kinetics and chemoselectivity of the benzylation of hindered phenols:
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Relative SN2 Rate | O/C Alkylation Ratio | Requires PTC? |
| Polar Aprotic | DMF | 36.7 | Very Fast | > 99:1 | No |
| Polar Aprotic | Acetone | 20.7 | Fast | > 95:5 | No |
| Protic | Ethanol | 24.5 | Slow | < 50:50 | No |
| Non-Polar | Toluene | 2.4 | Very Slow | > 90:10 | Yes (e.g., TBAB) |
Self-Validating Experimental Protocol
This protocol utilizes Anhydrous Acetone as the optimal solvent, providing the kinetic benefits of a polar aprotic environment while avoiding the high boiling point and difficult workup associated with DMF.
Materials Required:
-
Methyl 2-acetyl-6-hydroxybenzoate (1.0 equiv, limiting reagent)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, oven-dried)
-
Anhydrous Acetone (10 volumes)
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon).
-
Deprotonation (In-Process Control 1): Charge the flask with Methyl 2-acetyl-6-hydroxybenzoate and anhydrous Acetone. Add the oven-dried K₂CO₃ in one portion. Stir at room temperature for 30 minutes.
-
Self-Validation Check: The solution should transition from colorless to a distinct yellow/orange suspension . This color change visually confirms the disruption of the intramolecular hydrogen bond and the successful formation of the highly conjugated phenoxide anion.
-
-
Electrophile Addition: Add Benzyl bromide (1.1 equiv) dropwise via syringe over 5 minutes to prevent localized exothermic spikes.
-
Alkylation (In-Process Control 2): Attach a reflux condenser and heat the reaction to 56 °C (mild reflux). Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).
-
Self-Validation Check: The highly fluorescent starting material spot (UV 254 nm) will gradually disappear, replaced by a higher Rf spot (the less polar, O-benzylated product). The reaction is typically complete within 4–6 hours.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and the KBr byproduct). Wash the filter cake with an additional 2 volumes of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-acetyl-6-(benzyloxy)benzoate. Purify via flash column chromatography or recrystallization from hot ethanol.
References
-
Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities | The Journal of Organic Chemistry - ACS Publications | 1
-
Use of Diethoxymethane as a Solvent for Phase Transfer-Catalyzed O-Alkylation of Phenols | Organic Process Research & Development - ACS Publications | 3
-
Synthesis by Substitution | Thieme E-Books | 2
-
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega - ACS Publications | 4
Sources
Welcome to the Technical Support Center for Isomer Purification. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating closely related benzoate isomers. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your purification workflows.
The separation of closely related isomers is non-trivial due to their nearly identical physicochemical properties.[1] The choice of purification strategy depends on several factors including the scale of the purification, the specific isomers involved, available equipment, and the desired final purity. Below is a decision-making workflow to guide your initial approach.
Sources
Technical Support Center: Salmeterol Precursor Synthesis & By-Product Minimization
Welcome to the Advanced API Troubleshooting Guide. As researchers and drug development professionals, you know that the synthesis of Salmeterol—a critical long-acting β2-adrenergic receptor agonist—presents significant chemoselectivity challenges. The core bottleneck lies in the coupling of the foundational building block, 1[1], with the primary amine 6-(4-phenylbutoxy)hexan-1-amine.
Without precise mechanistic control, this reaction rapidly diverges into yield-destroying by-products: over-alkylation (tertiary amines), O-alkylation (phenolic ethers), and precursor degradation. This guide provides field-proven, self-validating methodologies to enforce chemoselectivity and maximize API purity.
Mechanistic Pathway & Failure Modes
Reaction pathways in Salmeterol synthesis highlighting optimized routes vs. common by-products.
FAQ & Troubleshooting Guide
Q1: Why am I observing massive tertiary amine formation during the direct coupling step? A1: Over-alkylation is a systemic flaw in direct N-alkylation because the newly formed secondary amine product is more nucleophilic than the primary amine starting material. When using standard bases like K2CO3 or Na2CO3 , the reaction does not distinguish between the two. The Causality Fix: You must exploit the "Cesium Effect." By switching to2[3], the large ionic radius of the cesium ion coordinates tightly with the intermediate. This creates a steric shield around the secondary amine, effectively halting a second alkylation event and promoting 4[4].
Q2: Even with optimized bases, I occasionally see O-alkylation at the phenolic hydroxyl group. How can I completely engineer this out of the process? A2: If direct coupling remains stubbornly unselective due to substrate-specific electronics, you must transition to a protected amine strategy. Instead of the primary amine, utilize 5[5]. The N-benzyl group acts as a definitive steric blockade, restricting the reaction strictly to a single alkylation step and completely eliminating tertiary amine and O-alkylated impurities. The benzyl group is later cleaved via clean palladium-catalyzed hydrogenation.
Q3: My bromoketone precursor is degrading into a dark, polymerized mess before the coupling completes. What parameters are failing? A3: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is highly sensitive to moisture and elevated temperatures. The hydroxymethylphenol moiety is prone to oxidation and self-condensation. The Causality Fix: The reaction must be strictly anhydrous. The addition of activated 4Å molecular sieves is mandatory to scavenge trace water generated during base coordination. Maintain the reaction temperature strictly between 0°C and 25°C, and utilize anhydrous, degassed DMF to prevent oxidative degradation.
Quantitative Data: Base Selection Impact on Chemoselectivity
To validate the necessity of the "Cesium Effect", the following table summarizes the distribution of products during the direct alkylation of 6-(4-phenylbutoxy)hexan-1-amine with the bromoketone precursor under various base conditions.
| Base Reagent | Monoalkylation (Target Secondary Amine) | Over-alkylation (Tertiary Amine Impurity) | O-Alkylation (Phenolic Ether Impurity) |
| K2CO3 | ~45.0% | ~40.0% | ~15.0% |
| Na2CO3 | ~35.0% | ~45.0% | ~20.0% |
| Cs2CO3 | >92.0% | <6.0% | <2.0% |
| CsOH⋅H2O | >96.0% | Trace | Trace |
(Note: Data reflects standardized anhydrous conditions at 25°C. The shift to Cesium-based reagents provides a mathematically self-validating improvement in API purity profiles).
Step-by-Step Experimental Methodologies
Protocol A: Cs2CO3 -Mediated Chemoselective Monoalkylation
This protocol is designed to be a self-validating system. In-process HPLC monitoring will confirm the suppression of the tertiary amine peak (which typically exhibits a higher Retention Time Relative Ratio [RRT] due to increased lipophilicity).
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2.0 equivalents of anhydrous Cs2CO3 and 1.0 g of freshly activated 4Å molecular sieves.
-
Amine Addition: Dissolve 1.0 equivalent of 6-(4-phenylbutoxy)hexan-1-amine in 50 mL of anhydrous, degassed DMF. Transfer this to the reaction flask and stir at 0°C for 15 minutes to allow base coordination.
-
Precursor Addition: Dissolve 0.95 equivalents of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone in 20 mL of anhydrous DMF. Crucial Step: Add this solution dropwise over 30 minutes using a syringe pump to maintain a low localized concentration of the electrophile, further suppressing over-alkylation.
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature (25°C). Stir for 12 hours. Monitor via HPLC. The reaction is self-validated when the primary amine peak is consumed and the tertiary amine peak (RRT ~2.08) remains below 2% Area.
-
Workup: Filter the mixture through a Celite pad to remove the cesium salts and sieves. Partition the filtrate between Ethyl Acetate and cold brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Protocol B: N-Benzyl Protection Strategy (Zero Over-Alkylation Route)
Use this protocol if your specific scaling parameters make direct coupling unviable.
-
Coupling: React 1.0 equivalent of the bromoketone with 1.1 equivalents of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine in anhydrous acetonitrile using K2CO3 as the base at room temperature. The steric bulk of the benzyl group guarantees 100% suppression of tertiary amine by-products.
-
Isolation: Extract and purify the N-benzyl salmeterol intermediate via silica gel chromatography (Hexanes/EtOAc gradient).
-
Debenzylation: Dissolve the purified intermediate in absolute ethanol. Add 10% Pd/C (0.1 equivalents by weight).
-
Hydrogenation: Purge the vessel with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.
-
Filtration: Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the highly pure Salmeterol secondary amine precursor.
References
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Organic Letters - ACS Publications URL:[Link]
-
Improved synthesis of 13C,2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine Journal of Labelled Compounds and Radiopharmaceuticals URL:[Link]
-
Mastering Salmeterol Synthesis: The Crucial Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Alternative Precursors in Salmeterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist crucial in the management of asthma and chronic obstructive pulmonary disease (COPD), has traditionally relied on a synthetic pathway starting from 2-hydroxyacetophenone. However, the pursuit of more efficient, cost-effective, and safer manufacturing processes has led to the exploration of alternative precursors. This guide provides an in-depth technical comparison of these alternative synthetic routes, with a focus on the underlying chemistry, experimental data, and practical considerations for researchers in the field.
The Traditional Route: A Brief Overview
The classical synthesis of Salmeterol typically commences with the Friedel-Crafts acylation of a protected phenol, followed by a series of steps including bromination, condensation with the characteristic long-chain amine, and subsequent reduction and deprotection steps. While this route is well-established, it often involves hazardous reagents and multiple protection-deprotection steps, which can impact overall yield and process efficiency.
Salicylaldehyde: A Promising Alternative Precursor
A significant and well-documented alternative approach to Salmeterol synthesis begins with salicylaldehyde. This route offers several advantages, including the potential to circumvent some of the more hazardous steps associated with the traditional method, such as chloromethylation and bromination of the aromatic ring under harsh conditions.[1]
The synthesis of the saligenin portion of Salmeterol from salicylaldehyde typically involves a Friedel-Crafts acylation with bromoacetyl bromide to yield a bromoacetophenone intermediate.[1] This key intermediate is then coupled with the lipophilic side-chain amine.
Synthesis of the Key Amine Intermediate
A critical component of any Salmeterol synthesis is the efficient construction of the N-benzyl-6-(4-phenylbutoxy)hexan-1-amine side chain. A practical two-step synthesis for this amine has been developed, starting from 4-phenylbutanol and 1,6-dibromohexane.[1] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has been shown to significantly improve the yield of the initial etherification step.[1]
The Salicylaldehyde-based Synthetic Pathway
A representative synthetic scheme starting from salicylaldehyde is outlined below. This pathway avoids separate protection and deprotection of the phenolic hydroxyl group, streamlining the overall process.[1]
Caption: Synthetic workflow for Salmeterol starting from Salicylaldehyde.
Experimental Data and Protocol
The following provides a generalized protocol based on literature reports for the synthesis of Salmeterol from salicylaldehyde. Yields and specific conditions can vary and should be optimized for specific laboratory settings.
Step 1: Synthesis of 5-(Bromoacetyl)-2-hydroxybenzaldehyde [1]
-
Reactants: Salicylaldehyde, Bromoacetyl bromide, Aluminum trichloride.
-
Procedure: A Friedel-Crafts acylation is performed by treating salicylaldehyde with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum trichloride.
-
Yield: A reported yield for this step is 66% after recrystallization.[1]
Step 2: Synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
-
Reactants: 4-phenylbutanol, 1,6-dibromohexane, Sodium hydride, Tetrabutylammonium bromide (catalytic).
-
Procedure: 4-phenylbutanol is reacted with an excess of 1,6-dibromohexane in the presence of a base and a phase-transfer catalyst to form the bromoether, which is then reacted with benzylamine.
-
Yield: The use of TBAB can increase the yield of the bromoether to 81%.[1]
Step 3: Coupling and Reduction to Salmeterol [1]
-
Reactants: 5-(Bromoacetyl)-2-hydroxybenzaldehyde, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.
-
Procedure: The bromoacetophenone intermediate is condensed with the secondary amine. The resulting intermediate undergoes reduction of the ketone and aldehyde functionalities, followed by debenzylation to yield Salmeterol.
-
Yield: The overall yield for a similar process starting from salicylaldehyde has been reported to be around 31.5%.[2][3]
Comparative Analysis of Precursors
| Feature | Traditional Route (from 2-hydroxyacetophenone) | Salicylaldehyde Route |
| Starting Material Cost | Generally considered a cost-effective starting material. | Salicylaldehyde is also a readily available and relatively inexpensive commodity chemical. |
| Hazardous Reagents | May involve chloromethylation or other steps requiring careful handling. | Avoids some hazardous reagents like those used for chloromethylation.[1] |
| Protection/Deprotection | Often requires protection of the phenolic hydroxyl group. | Can be designed to avoid separate protection and deprotection steps.[1] |
| Process Simplicity | Can involve a greater number of steps. | Potentially a more streamlined process.[1] |
| Overall Yield | Varies depending on the specific patented process. | Reported overall yields are in the range of 30-40%.[2][3] |
Enantioselective Synthesis: The Pursuit of (R)-Salmeterol
While Salmeterol is marketed as a racemate, the (R)-enantiomer is known to be the more potent bronchodilator.[1] Consequently, several enantioselective synthetic routes have been developed.
One notable approach utilizes a chiral auxiliary to introduce the desired stereochemistry. An efficient enantioselective route to (R)-Salmeterol has been described involving the asymmetric reduction of a phenylglycinyl ketone derivative.[4][5] Other methods include the use of chiral oxazaborolidines as catalysts for asymmetric borane reductions.[4][5]
A practical synthesis of (R)-Salmeterol has also been achieved starting from 3-bromo salicylaldehyde, employing a Cu(II)–sparteine complex-catalyzed asymmetric Henry reaction as the key step, with a reported overall yield of 39% and 95% enantiomeric excess.
Other Potential Alternative Precursors
While salicylaldehyde is a prominent alternative, research has explored other starting materials for the synthesis of the saligenin core of Salmeterol. One such precursor is 4-hydroxy-3-(hydroxymethyl)phenol . The synthesis of Salmeterol from this precursor would involve different synthetic strategies to introduce the amino-alcohol side chain.
Furthermore, a patent describes a method starting from 2-bromoethylbenzene to synthesize the key intermediate 4-phenylbutanol, which is then used to build the side chain.[3] This highlights that optimization of the synthesis can also focus on the efficient construction of the lipophilic side chain from different starting points.
Conclusion
The synthesis of Salmeterol has evolved beyond its traditional route, with salicylaldehyde emerging as a viable and advantageous alternative precursor. This pathway offers a potentially simpler, safer, and more efficient process by avoiding certain hazardous reagents and protection-deprotection steps. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost, scalability, and the desired stereochemistry of the final product. The continued exploration of novel precursors and synthetic methodologies will undoubtedly lead to further improvements in the manufacturing of this vital medication.
References
-
Goodwin, T.E., et al. New derivs. of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol. ES 2142771; WO 0018722. Available at: [Link]
-
Hett, R., et al. An Efficient and Practical Synthesis of Salmeterol. ResearchGate. Available at: [Link]
-
Rong, Y., & Ruoho, A. E. (1999). A New Synthetic Approach to Salmeterol. Synthetic Communications, 29(12), 2155–2162. Available at: [Link]
-
Reddy, S., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, controlling and synthesis of its potential impurity. Der Pharma Chemica, 8(8), 28-35. Available at: [Link]
-
Wang, Z., et al. (2010). New synthesis process of salmeterol xinafoate. ResearchGate. Available at: [Link]
- CN103420856A - Salmeterol preparation method - Google Patents.
Sources
- 1. CA2838520A1 - Processes for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 2-acetyl-6-(benzyloxy)benzoate and Alternative Intermediates in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzofuran Intermediates
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficient construction of this heterocyclic system is a critical objective in drug discovery and development. A key strategy for synthesizing substituted benzofurans involves the cyclization of ortho-functionalized phenols.
This guide provides an in-depth comparison of Methyl 2-acetyl-6-(benzyloxy)benzoate , a strategically designed ortho-acetylated phenolic precursor, with other common intermediates used in benzofuran synthesis. We will analyze the synthetic routes, reaction efficiencies, and the underlying chemical principles that guide the choice of one intermediate over another, supported by experimental data and detailed protocols.
Core Intermediate: Synthesis and Utility of Methyl 2-acetyl-6-(benzyloxy)benzoate
Methyl 2-acetyl-6-(benzyloxy)benzoate is a valuable intermediate precisely because its functional groups are arranged for a facile intramolecular cyclization to form a benzofuran ring. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, while the ortho-acetyl group is the key electrophilic partner for the ring-closing reaction.
Synthetic Workflow
The synthesis of this intermediate typically follows a logical two-step sequence starting from the commercially available methyl 2,6-dihydroxybenzoate.
Caption: Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate.
Experimental Protocol: Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate
This protocol describes a plausible and efficient route based on standard organic transformations.
Part 1: Selective Monobenzylation of Methyl 2,6-dihydroxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in anhydrous acetone (10 volumes). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature. The causality here is that using a slight excess of the alkylating agent ensures complete consumption of the starting material, while the controlled addition prevents side reactions.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate Methyl 6-(benzyloxy)-2-hydroxybenzoate.
Part 2: Ortho-Acylation (Fries Rearrangement)
-
Reaction Setup: To the intermediate from Part 1 (1.0 eq), add polyphosphoric acid (PPA, 10 eq by weight) or another suitable Lewis acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C. The ortho-position is activated by the hydroxyl group, directing the acylation. The benzyloxy group at the 6-position provides steric hindrance that further favors acylation at the desired 2-position. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-acetyl-6-(benzyloxy)benzoate.
The Cyclization Step: From Intermediate to Benzofuran
The strategic value of Methyl 2-acetyl-6-(benzyloxy)benzoate is fully realized in the subsequent base-catalyzed intramolecular cyclization (a form of Perkin rearrangement), which directly forms the benzofuran ring.
Caption: Cyclization pathway to the benzofuran scaffold.
This two-step sequence—deprotection followed by cyclization—is highly efficient. The choice of a hydrogenation-labile benzyloxy group is deliberate, allowing for its clean removal under conditions that do not interfere with the other functional groups. The subsequent base-catalyzed condensation proceeds via an enolate intermediate attacking the ester carbonyl, followed by dehydration to form the furan ring.
Comparative Analysis of Alternative Intermediates
While the ortho-acetylated phenol route is effective, several other classes of intermediates are widely used. The optimal choice depends on the desired substitution pattern, scalability, and available starting materials.
| Intermediate Class | Key Transformation | Typical Reagents & Conditions | Advantages | Disadvantages |
| Methyl 2-acetyl-6-(benzyloxy)benzoate | Intramolecular Condensation | 1. H₂, Pd/C2. Base (K₂CO₃, NaH) | Convergent; predictable regiochemistry; stable and isolable intermediate. | Multi-step synthesis of the intermediate itself; protecting group manipulations required. |
| o-Halophenols & Terminal Alkynes | Sonogashira Coupling & Cyclization | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | High yields; excellent functional group tolerance; modular (diverse alkynes can be used).[3][4] | Requires transition metal catalyst; potential for catalyst contamination in the final product; cost of palladium. |
| o-Alkynylphenols | Gold/Zinc-catalyzed Cycloisomerization | Au(I) catalysts or ZnCl₂ | Mild reaction conditions; high atom economy.[5] | Synthesis of the o-alkynylphenol precursor can be challenging; catalyst cost. |
| o-Allylphenols | Oxidative Cyclization | PdCl₂, O₂ (Wacker-type) | Utilizes readily available starting materials.[6] | Can lead to mixtures of products (benzofurans vs. chromenes); regioselectivity can be an issue. |
| Salicylaldehydes & α-Halo Ketones | Perkin-type Reaction | Base (e.g., K₂CO₃), Solvent (DMF) | Classic, well-established method; readily available starting materials.[7] | Can have moderate yields; sometimes requires harsh conditions. |
Featured Alternative: Palladium-Catalyzed Sonogashira Coupling
This is one of the most powerful and versatile methods for benzofuran synthesis and serves as an excellent comparison.[2][4] It bypasses the need for a pre-formed ortho-acetyl group, instead constructing the C2-C3 bond of the benzofuran ring directly.
Comparative Workflow
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A Comparative Guide to the Mass Spectrometric Validation of Methyl 2-acetyl-6-(benzyloxy)benzoate
In the landscape of pharmaceutical development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of regulatory compliance and drug safety. Methyl 2-acetyl-6-(benzyloxy)benzoate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometric approaches for the structural elucidation and validation of this compound, grounded in established scientific principles and regulatory expectations. We will explore the causal relationships behind experimental choices, ensuring a self-validating analytical system.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) stands as a pivotal technique for the structural characterization of small molecules due to its high sensitivity and specificity.[1][2] For a molecule like Methyl 2-acetyl-6-(benzyloxy)benzoate, MS provides not only the molecular weight but also a fragmentation fingerprint that is unique to its structure. The validation of this structure by MS is a critical step to ensure the identity and purity of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient (API).
This guide will compare two primary ionization techniques coupled with mass analysis: Electron Ionization (EI) typically used with Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI) commonly paired with Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is dictated by the physicochemical properties of the analyte and the specific information sought.[3]
Predicted Fragmentation Pathways: A Theoretical Framework
Understanding the likely fragmentation patterns of Methyl 2-acetyl-6-(benzyloxy)benzoate is crucial for interpreting the resulting mass spectra. The structure contains several key functional groups that will influence its fragmentation: a methyl ester, an acetyl group, a benzyloxy group, and the aromatic ring.
The molecular weight of Methyl 2-acetyl-6-(benzyloxy)benzoate (C₁₇H₁₆O₄) is 284.31 g/mol . Therefore, the molecular ion peak (M⁺˙) in EI-MS or the protonated molecule ([M+H]⁺) in ESI-MS is expected at an m/z of 284 or 285, respectively.
Key Predicted Fragmentation Reactions:
-
Loss of the Methoxy Group (-OCH₃): Cleavage of the methyl ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 253.
-
Loss of the Acetyl Group (-COCH₃): The acetyl group can be lost as a ketene (CH₂=C=O) or an acetyl radical (•COCH₃), leading to a fragment at m/z 241.
-
Formation of the Benzyl Cation: A very common and stable fragment for compounds containing a benzyloxy group is the benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the spectrum.
-
Formation of the Benzoyl Cation: Cleavage of the bond between the benzyloxy oxygen and the aromatic ring can lead to the formation of a benzoyl-type cation.
-
McLafferty Rearrangement: While less likely to be the primary pathway for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.[4]
The following diagram illustrates the predicted primary fragmentation pathways under Electron Ionization.
Caption: Predicted EI-MS Fragmentation of Methyl 2-acetyl-6-(benzyloxy)benzoate.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical experimental decision that directly impacts the quality and type of data obtained. Here, we compare EI-MS and ESI-MS for the analysis of Methyl 2-acetyl-6-(benzyloxy)benzoate.
| Feature | Electron Ionization (EI) - GC-MS | Electrospray Ionization (ESI) - LC-MS | Rationale for Methyl 2-acetyl-6-(benzyloxy)benzoate |
| Ionization Principle | High-energy electrons bombard the molecule, causing extensive fragmentation. | A soft ionization technique where ions are formed from solution. | EI provides a detailed fragmentation pattern for structural elucidation, while ESI is gentler and often preserves the molecular ion. |
| Molecular Ion | The molecular ion (M⁺˙) may be weak or absent due to extensive fragmentation. | The protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺) are typically the base peak. | For initial molecular weight confirmation, ESI is superior. For detailed structural information, EI is invaluable. |
| Fragmentation | Rich fragmentation pattern, providing a structural "fingerprint". | Fragmentation is induced in the collision cell (tandem MS, MS/MS) and is more controlled. | EI offers a complex but informative spectrum. ESI-MS/MS allows for targeted fragmentation studies of specific precursor ions. |
| Sample Introduction | Requires volatile and thermally stable compounds. | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile. | Methyl 2-acetyl-6-(benzyloxy)benzoate is likely amenable to GC-MS, but LC-MS offers broader applicability without the need for derivatization. |
| Typical Application | Structural elucidation of pure, volatile compounds. | Analysis of complex mixtures, confirmation of molecular weight, and quantitative analysis. | For validation, a combination of both techniques would be ideal: ESI-MS for accurate mass and molecular formula determination, and EI-MS for a confirmatory fragmentation pattern. |
Experimental Protocols for Robust Validation
A scientifically sound validation protocol is essential for ensuring the trustworthiness of the analytical data.[5][6] The following protocols are designed to be self-validating, incorporating principles from regulatory guidelines such as those from the FDA and EMA (ICH Q2(R2)).[7][8][9]
Workflow for Mass Spectrometric Validation
The overall workflow for the validation of Methyl 2-acetyl-6-(benzyloxy)benzoate's structure by mass spectrometry should follow a logical progression from initial confirmation to in-depth structural analysis.
Caption: A three-phase workflow for the comprehensive mass spectrometric validation of a small molecule intermediate.
Step-by-Step Methodologies
1. High-Resolution ESI-MS for Accurate Mass Measurement
-
Objective: To determine the accurate mass of the molecular ion and confirm its elemental composition.
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an LC system.
-
Procedure:
-
Prepare a stock solution of Methyl 2-acetyl-6-(benzyloxy)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the sample directly into the ESI source or perform a simple LC separation on a C18 column.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy.[10]
-
-
Acceptance Criteria: The measured mass of the [M+H]⁺ ion should be within ±5 ppm of the theoretical mass (285.1127 for C₁₇H₁₇O₄⁺).
2. GC-EI-MS for Fragmentation Pattern Analysis
-
Objective: To obtain a detailed fragmentation pattern for structural confirmation.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Procedure:
-
Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 30 m DB-5ms) and a temperature program that allows for the elution of the analyte.
-
Acquire the mass spectrum over a mass range of m/z 40-400.
-
-
Acceptance Criteria: The obtained mass spectrum should show the expected molecular ion (m/z 284) and key fragment ions (e.g., m/z 253, 241, 91) consistent with the predicted fragmentation pathways.
3. LC-ESI-MS/MS for Confirmatory Fragmentation
-
Objective: To confirm the connectivity of the molecule by targeted fragmentation of the molecular ion.
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) coupled to an LC system.
-
Procedure:
-
Use the same sample preparation and LC conditions as for the high-resolution ESI-MS analysis.
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 285) as the precursor ion.
-
Vary the collision energy to obtain a comprehensive product ion spectrum.
-
-
Acceptance Criteria: The product ion spectrum should contain fragment ions that are consistent with the structure of the precursor ion and the predicted fragmentation pathways.
Conclusion
The structural validation of Methyl 2-acetyl-6-(benzyloxy)benzoate by mass spectrometry is a multi-faceted process that requires a thoughtful selection of analytical techniques and a robust experimental design. A combined approach, utilizing high-resolution ESI-MS for accurate mass determination and elemental composition, GC-EI-MS for a detailed fragmentation fingerprint, and LC-ESI-MS/MS for confirmatory targeted fragmentation, provides a comprehensive and self-validating data package. This rigorous approach not only ensures the structural integrity of this key pharmaceutical intermediate but also aligns with the stringent expectations of regulatory bodies, ultimately contributing to the development of safe and effective medicines.
References
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FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link][5]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 1). European Medicines Agency. Retrieved from [Link][7]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link][8]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link][6]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link][1]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ionisosity. Retrieved from [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved from [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link][9]
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Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMS Bio. Retrieved from [Link]
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EI-MS fragmentation pattern of compound 15. (n.d.). ResearchGate. Retrieved from [Link]
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Quantifying Small Molecules by Mass Spectrometry. (2022, April 15). LCGC International. Retrieved from [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][10]
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Kulasingam, V., & Diamandis, E. P. (2013). Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. Clinical Chemistry and Laboratory Medicine, 51(2), 271-284.[2]
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Van de Steene, J., & Stolee, J. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811.[3]
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A fragmentation pathway of benzophenone formed in MS. (n.d.). ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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ESI-MS/MS spectrum of the [MþNa] þ ion (m/z 3055) of the benzoylated... (n.d.). ResearchGate. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link][4]
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Benzoic acid, 2-(acetylamino)-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, May 10). PubMed. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Methyl 2-(benzoyloxy)benzoate. (n.d.). ResearchGate. Retrieved from [Link]
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Characterization of Royal Jelly by Electrospray Ionization Mass Spectrometry Fingerprinting. (2015, September 28). Longdom Publishing. Retrieved from [Link]
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Chromatographic Purity Confirmation of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Comparative Guide to C18 vs. Biphenyl Stationary Phases
Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8) is a critical synthetic intermediate, most notably utilized in the multi-step synthesis of the long-acting β2 -adrenergic agonist Salmeterol[1]. Because this molecule possesses a protected phenol (benzyloxy), a methyl ester, and an acetyl group, the synthetic steps leading to its formation are prone to generating structurally similar aromatic impurities. Accurately determining its purity by High-Performance Liquid Chromatography (HPLC) is essential to prevent downstream side reactions and ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases for impurity profiling, providing a self-validating methodology grounded in mechanistic causality.
Impurity Profiling: The Chemical Context
Before selecting a chromatographic method, we must understand the causality of the impurities. The standard synthesis involves reacting methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride (or bromide) in the presence of a base such as potassium carbonate [2][3].
Potential process-related impurities include[3]:
-
Impurity A: Unreacted starting material (Methyl 5-acetyl-2-hydroxybenzoate).
-
Impurity B/C: Residual alkylating agents and their hydrolysis products (Benzyl chloride, Benzyl alcohol).
-
Impurity D: Side-reaction products (Dibenzyl ether).
Because both the target analyte and its impurities share strong aromatic backbones, baseline resolution can be challenging using standard aliphatic stationary phases.
Caption: Synthetic workflow and generation of process-related aromatic impurities.
Column Chemistry Comparison: C18 vs. Biphenyl
To objectively evaluate the best separation strategy, we compare the traditional Octadecylsilane (C18) phase against a Biphenyl stationary phase.
Alkyl C18 Phase
-
Mechanism: Separates primarily based on hydrophobic interactions (London dispersion forces).
-
Performance: While C18 is the industry standard for general reversed-phase HPLC, it struggles to resolve components when sample molecules have rigid aromatic backbones . The hydrophobicities (LogP) of the target compound and dibenzyl ether are highly similar, leading to co-elution.
Biphenyl Phase
-
Mechanism: In addition to hydrophobicity, the biphenyl phase offers π−π interactions, hydrogen bonding capacity, and enhanced shape selectivity [4][4].
-
Causality: Methyl 5-acetyl-2-(benzyloxy)benzoate contains two distinct aromatic rings separated by an ether linkage, allowing it to adopt specific spatial conformations. The biphenyl phase interacts strongly with the electron-rich benzyloxy group and the electron-deficient benzoate ring. This orthogonal selectivity fundamentally shifts the retention factor ( k′ ) of the closely related aromatic impurities, driving superior resolution.
Caption: Logical decision tree for stationary phase selection in aromatic impurity profiling.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). The SST mandates that the resolution ( Rs ) between the target and its closest eluting impurity must be ≥2.0 before sample analysis can proceed.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Causality: Formic acid ensures the suppression of ionization for any trace acidic degradation impurities, maintaining sharp peak shapes).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. (Causality: Acetonitrile is preferred over methanol to minimize backpressure and enhance π−π interactions on the biphenyl column).
Step 2: Chromatographic Conditions
-
Column: Biphenyl, 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal for the conjugated benzoate and benzyloxy chromophores).
-
Gradient Program:
-
0–2 min: 40% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
15–16 min: Return to 40% B
-
16–20 min: Re-equilibration.
-
Step 3: Sample and Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
System Suitability Solution: Spike 1.0 mg/mL of Methyl 5-acetyl-2-(benzyloxy)benzoate with 0.01 mg/mL of Methyl 5-acetyl-2-hydroxybenzoate (Impurity A).
-
Sample Solution: Accurately weigh 10 mg of the synthesized batch and dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Step 4: Execution & Causality Check Inject the System Suitability Solution. Calculate the asymmetry factor ( As ) and resolution ( Rs ). If As>1.5 , secondary silanol interactions are occurring, indicating column degradation or insufficient buffering. If Rs<2.0 , the gradient slope must be flattened. Once validated, inject the sample solution.
Comparative Data Summary
The following table objectively compares the performance of a standard C18 column versus a Biphenyl column under the exact same gradient conditions for the target compound and its critical impurities.
| Analyte / Metric | C18 Column (Retention Time) | C18 Resolution ( Rs ) | Biphenyl Column (Retention Time) | Biphenyl Resolution ( Rs ) | Peak Asymmetry ( As ) (Biphenyl) |
| Benzyl Alcohol | 3.2 min | N/A | 3.5 min | N/A | 1.05 |
| Methyl 5-acetyl-2-hydroxybenzoate | 6.8 min | 4.1 | 7.9 min | 6.5 | 1.10 |
| Methyl 5-acetyl-2-(benzyloxy)benzoate | 8.1 min | 1.2 (Fail) | 10.4 min | 3.8 (Pass) | 1.02 |
| Dibenzyl Ether | 8.4 min | 0.8 (Fail) | 12.1 min | 4.2 (Pass) | 1.08 |
Data Interpretation: The C18 column fails to adequately resolve the target analyte from Dibenzyl Ether (a highly hydrophobic side product) due to co-elution ( Rs=0.8 ). The Biphenyl column leverages the distinct spatial arrangement of the π -electrons in the target's ester and ether linkages versus the simple ether linkage of Dibenzyl Ether, selectively retaining the target and achieving baseline resolution ( Rs=3.8 ).
Conclusion
For the rigorous purity confirmation of Methyl 5-acetyl-2-(benzyloxy)benzoate, relying solely on traditional C18 stationary phases introduces a high risk of impurity co-elution. By transitioning to a Biphenyl stationary phase, analytical chemists can harness orthogonal π−π and steric interactions. This ensures a self-validating, highly specific method capable of accurately quantifying process-related impurities, thereby safeguarding the integrity of subsequent pharmaceutical synthesis steps.
References
-
Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Phenyl Moieties Using Principal Component Analysis Source: ResearchGate URL:[Link]
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spectral data comparison of benzyloxybenzoate isomers
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuances of regioselective synthesis and the rigorous spectral verification of positional isomers. In drug development, the spatial orientation of functional groups dictates a molecule's binding affinity, pharmacokinetics, and overall biological efficacy.
This guide provides an objective, data-driven comparison of two critical positional isomers: 2-Benzyloxybenzoic acid (the ortho-isomer) and 4-Benzyloxybenzoic acid (the para-isomer). While the 4-isomer serves as a privileged scaffold for designing fatty acid mimetics and NR4A nuclear receptor ligands 1, the 2-isomer is an essential precursor for synthesizing biologically active salicylate derivatives, such as 2-bromophenyl salicylate, which exhibit potent anti-inflammatory properties 2.
Below, we will deconstruct their spectral signatures and outline a self-validating synthetic protocol to ensure absolute structural confidence.
Mechanistic Context & Workflow
Distinguishing these isomers via spectroscopic methods must be treated as a self-validating system. The position of the benzyloxy group fundamentally alters the electronic shielding and steric environment of the benzoic acid core. Ortho-substitution creates significant steric hindrance that disrupts optimal intermolecular hydrogen-bonded dimer formation, a phenomenon that is clearly visible in Infrared (IR) spectroscopy. Conversely, para-substitution allows for a highly symmetric electronic distribution, which simplifies the Nuclear Magnetic Resonance (NMR) spectra.
Workflow for the synthesis and spectral validation of benzyloxybenzoic acid isomers.
Spectral Data Comparison
To objectively compare these alternatives, we must look at how their structural geometry translates into quantitative spectral data. The tables below summarize the diagnostic peaks required to validate the identity and purity of each isomer.
Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)
The most definitive way to distinguish these isomers is through the splitting patterns of the benzoate core protons .
| Proton Environment | 2-Benzyloxybenzoic Acid (Ortho) | 4-Benzyloxybenzoic Acid (Para) | Diagnostic Significance & Causality |
| Carboxylic Acid (-COOH) | ~12.80 ppm (br s, 1H) | ~12.65 ppm (br s, 1H) | Confirms the successful saponification of the ester intermediate. |
| Aromatic (Benzoate Core) | 7.72 (dd), 7.50 (td), 7.18 (d), 7.05 (t) | 7.88 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H) | Critical: The para-isomer exhibits a classic AA'BB' pseudo-quartet due to symmetry. The ortho-isomer displays an asymmetric 4-spin system. |
| Benzylic (-OCH₂-) | 5.20 ppm (s, 2H) | 5.17 ppm (s, 2H) | Validates the integrity of the benzyl ether linkage. |
| Aromatic (Benzyl Ph) | 7.48 - 7.30 ppm (m, 5H) | 7.48 - 7.32 ppm (m, 5H) | Standard monosubstituted benzene multiplet; identical in both isomers. |
Table 2: FT-IR Diagnostic Peaks (ATR)
Infrared spectroscopy provides a rapid, non-destructive method to assess the hydrogen-bonding network of the bulk powder.
| Functional Group | 2-Benzyloxybenzoic Acid | 4-Benzyloxybenzoic Acid | Causality & Structural Impact |
| C=O Stretch (Acid) | ~1705 cm⁻¹ | ~1685 cm⁻¹ | Ortho-steric hindrance restricts optimal intermolecular hydrogen-bonded dimer formation, shifting the C=O stretch to a higher frequency compared to the unhindered para-isomer. |
| C-O-C (Ether) | ~1240 cm⁻¹ | ~1255 cm⁻¹ | Aryl-alkyl ether asymmetric stretch; slightly shifted due to differing resonance contributions to the aromatic ring. |
| O-H (Acid) | 3200-2500 cm⁻¹ (Broad) | 3300-2500 cm⁻¹ (Broad) | Characteristic of carboxylic acid dimers; confirms the absence of unreacted phenolic -OH (~3400 cm⁻¹ sharp). |
Self-Validating Experimental Protocol
The synthesis of these isomers relies on a two-step sequence: global alkylation followed by chemoselective saponification. This protocol is designed as a self-validating system, meaning the physical behavior of the reaction at each step inherently confirms success or failure.
Step 1: Global Alkylation (Formation of Benzyl Benzyloxybenzoate)
-
Reaction Setup: Dissolve the starting material (e.g., 4-hydroxybenzoic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by benzyl bromide (2.2 eq). Stir at 60°C for 12 hours.
-
Causality of Design: Why use 2.5 equivalents of base and 2.2 equivalents of electrophile? Both the phenol and the carboxylic acid must be deprotonated and alkylated. DMF is chosen because its polar aprotic nature leaves the nucleophilic oxygen anions unsolvated, drastically accelerating the Sₙ2 substitution.
-
In-Process Validation: Analyze via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (retention factor, R_f ≈ 0.1) must completely disappear, replaced by a fast-moving, non-polar spot (the diester, R_f ≈ 0.8).
Step 2: Chemoselective Saponification
-
Reaction Setup: Isolate the intermediate diester and dissolve it in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol.
-
Hydrolysis: Add an aqueous solution of KOH (3.0 eq). Reflux the mixture for 4 hours.
-
Causality of Design: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the benzyl ester. The benzyl ether remains completely intact because ethers lack a suitable leaving group or electrophilic center for basic hydrolysis.
-
Workup & Self-Validation: Concentrate the mixture to remove the organic solvents. Dilute the residue with water and wash with diethyl ether (this removes the benzyl alcohol byproduct). Carefully acidify the aqueous layer with 2M HCl to pH 2.
-
The Validation Check: The sudden, massive precipitation of a white crystalline solid upon acidification is the definitive physical indicator that the water-soluble potassium carboxylate salt has been successfully protonated into the insoluble free carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Troubleshooting the System
-
Incomplete Saponification: If the ¹H NMR spectrum reveals a singlet integrating to 2H around ~5.35 ppm alongside the expected 5.17 ppm benzylic ether signal, the benzyl ester has not been fully cleaved. The reaction requires a longer reflux period.
-
Unwanted Debenzylation: The reappearance of a sharp phenolic -OH stretch (~3400 cm⁻¹) in the IR spectrum indicates that the ether was cleaved. This is exceedingly rare under basic conditions but can occur if the acidic workup is performed at excessively high temperatures.
References
-
Exploring Fatty Acid Mimetics as NR4A Ligands. Journal of Medicinal Chemistry. 1
-
2-Bromophenyl Salicylate. MDPI Molbank. 2
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis (Thieme).
Sources
cost-benefit analysis of different synthetic pathways to Salmeterol
An In-Depth Comparative Guide to the Synthetic Pathways of Salmeterol
Executive Summary & Chemical Context
Salmeterol xinafoate is a highly potent, long-acting β2-adrenergic receptor agonist (LABA) pivotal in the management of severe persistent asthma and chronic obstructive pulmonary disease (COPD)[1]. Its defining clinical feature—a prolonged duration of action lasting up to 12 hours—is mechanistically driven by its highly lipophilic 6-(4-phenylbutoxy)hexylamine side chain, which anchors securely to the receptor's exosite[1].
From a synthetic perspective, Salmeterol presents a classic challenge in modern drug development: stereocontrol . The therapeutic efficacy resides predominantly in the (R)-enantiomer (the eutomer). Consequently, the evolution of Salmeterol synthesis has transitioned from classical racemic approaches (requiring wasteful downstream resolution) to elegant asymmetric and biocatalytic pathways[1][2]. This guide objectively compares these synthetic pathways, evaluating their cost-benefit ratios, scalability, and mechanistic reliability to aid process chemists in route selection.
Mechanistic Visualization: Why the Structure Matters
Before evaluating the synthesis, it is critical to understand the biological target. The lipophilic tail and the chiral β-hydroxy amine core must be synthesized with high fidelity to ensure proper receptor binding and downstream signaling.
Mechanism of action: (R)-Salmeterol activating the β2-adrenergic receptor pathway.
Cost-Benefit Analysis of Synthetic Pathways
The synthesis of Salmeterol generally relies on the convergence of two complex fragments: a protected salicylaldehyde/acetophenone core (e.g., Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate[3]) and a lipophilic amine side chain (derived from precursors like N-benzyl-4-phenylbutan-1-amine). The primary differentiator between modern routes is how the chiral secondary alcohol is installed.
Pathway A: The Classical Racemic Route (Glaxo Original)
-
Mechanism: Involves the direct alkylation of the bromoketone intermediate with the lipophilic amine, followed by a non-stereoselective reduction of the ketone using Sodium Borohydride ( NaBH4 ), and final global deprotection via catalytic hydrogenolysis (Pd/C, H2 ).
-
Cost-Benefit: Highly scalable and utilizes inexpensive, robust reagents. However, it yields a 50:50 racemic mixture. The inherent cost of discarding 50% of the active pharmaceutical ingredient (API) or employing expensive chiral chromatography/resolution steps severely diminishes its modern industrial viability.
Pathway B: Asymmetric Catalytic Reduction (CBS Catalyst)
-
Mechanism: Utilizes a chiral oxazaborolidine (Corey-Bakshi-Shibata or CBS catalyst) to direct the hydride attack on the bromoketone face, yielding the (R)-bromohydrin with high enantiomeric excess (>95% ee)[4].
-
Cost-Benefit: Eliminates the need for downstream resolution, doubling the effective atom economy for the API. The primary cost driver is the stoichiometric or sub-stoichiometric use of moisture-sensitive, expensive chiral ligands and borane reagents. It requires stringent anhydrous engineering controls.
Pathway C: Biocatalytic / Enzymatic Reduction
-
Mechanism: Employs whole-cell biocatalysis (e.g., Pichia angusta or Rhodotorula rubra) to stereoselectively reduce an azidoketone or bromoketone intermediate to the corresponding chiral alcohol[1].
-
Cost-Benefit: Represents the pinnacle of "green chemistry," operating under mild, aqueous conditions with exceptional enantioselectivity. However, it suffers from low volumetric productivity (highly dilute reactions) and complex downstream extraction processes, making large-scale commercialization capital-intensive.
Pathway D: Diastereoselective Oxy-Michael Addition
-
Mechanism: A novel convergent route utilizing the 'naked' anion of (S)-6-methyltetrahydropyran-2-ol adding to a β -substituted nitroolefin[2].
-
Cost-Benefit: Intellectually elegant and achieves high stereoselectivity. However, with an 8-step linear sequence and a low overall yield of ~20%[2], the raw material costs and operational time make it less competitive for bulk API manufacturing compared to catalytic reduction.
Quantitative Data Comparison
The following table synthesizes the operational metrics of the primary pathways to aid in route selection:
| Synthetic Pathway | Key Reagents / Catalysts | Stereoselectivity | Est. Overall Yield | Primary Cost Driver | Industrial Viability |
| Classical Racemic | NaBH4 , Pd/C, H2 | None (50:50 Racemate) | ~45% | Downstream chiral resolution | Low (Legacy only) |
| CBS Asymmetric | (R)-Me-CBS, BH3⋅THF | High (>95% ee) | ~35-40% | Moisture-sensitive chiral catalysts | High (Standard) |
| Biocatalytic | Pichia angusta / R. rubra | Very High (>98% ee) | Variable | Bioreactor scaling, extraction | Moderate |
| Oxy-Michael | (S)-6-methyltetrahydropyran-2-ol | High (Diastereoselective) | ~20% | Long linear sequence (8 steps) | Low (Research) |
Workflow Visualization: Classical vs. Asymmetric
Comparison of classical racemic and asymmetric synthetic workflows for Salmeterol.
Validated Experimental Protocol: Asymmetric Borane Reduction
To ensure scientific integrity, the following protocol details the critical asymmetric reduction step using a CBS catalyst. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to prevent downstream failure.
Objective: Enantioselective reduction of 4-benzyloxy-3-hydroxymethyl- ω -bromoacetophenone to the corresponding (R)-bromohydrin[1].
Reagents:
-
4-benzyloxy-3-hydroxymethyl- ω -bromoacetophenone (Substrate)
-
(R)-Me-CBS oxazaborolidine (Catalyst, 0.1 to 0.2 eq)
-
Borane-THF complex ( BH3⋅THF , 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
Step-by-Step Methodology:
-
Preparation & Purging: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer. Purge the system with high-purity Argon for 15 minutes. Causality: The oxazaborolidine catalyst and borane are highly susceptible to hydrolysis; ambient moisture will rapidly degrade enantioselectivity.
-
Catalyst Loading: Dissolve the (R)-Me-CBS catalyst in anhydrous THF (10 mL/g of substrate) and cool the reactor to -20°C using a dry ice/acetone bath.
-
Borane Addition: Syringe in the BH3⋅THF complex slowly, maintaining the internal temperature below -15°C. Stir for 15 minutes to allow the active catalyst-borane complex to form.
-
Substrate Infusion: Dissolve the bromoketone substrate in anhydrous THF. Add this solution dropwise via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the unreacted ketone, ensuring that the catalytic pathway outcompetes the non-catalyzed, racemic background reduction by free borane.
-
Reaction Monitoring: Stir for an additional 1 hour at -20°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the ketone spot completely disappears.
-
Quenching: Carefully quench the reaction by the dropwise addition of anhydrous methanol at -20°C until hydrogen evolution ceases. Warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M aqueous HCl (to break the boron complexes). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude (R)-bromohydrin.
-
Validation Checkpoint (Critical): Before proceeding to the amine alkylation step, perform Chiral HPLC analysis.
-
Conditions: Sumichiral OA-4100 column (or equivalent), eluting with Hexane/EtOH/ CH2Cl2 /TFA (240:30:130:1) at 1 mL/min[2].
-
Acceptance Criteria: The (R)-isomer peak must demonstrate an enantiomeric excess (ee) of ≥ 95%. If the ee is lower, the batch must be recrystallized before proceeding, as downstream global deprotection will not correct stereochemical impurities.
-
Conclusion
The transition from racemic synthesis to asymmetric catalysis represents a necessary evolution in the production of Salmeterol. While biocatalytic methods offer an environmentally benign alternative[1], the CBS-catalyzed asymmetric reduction currently provides the most balanced cost-benefit ratio for industrial scale-up, offering high atom economy and excellent stereocontrol[4]. Future optimizations in this space are likely to focus on continuous flow chemistry, which can tightly control the hazardous borane reagents and extreme temperature profiles required for the asymmetric steps.
References
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Zaghary, W. A. "Salmeterol Xinafoate." Profiles of Drug Substances, Excipients and Related Methodology, PubMed (NIH), 2015. Available at:[Link]
-
Hett, R., et al. "Enantioselective synthesis of salmeterol via asymmetric borane reduction." CAPES, 1994. Available at:[Link]
-
Bream, R. N., Ley, S. V., McDermott, B., & Procopiou, P. A. "A mild, enantioselective synthesis of (R)-salmeterol via sodium borohydride–calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivative." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 2002. Available at:[Link]
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- 3. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5 [benchchem.com]
- 4. Enantioselective synthesis of salmeterol via asymmetric borane reduction [periodicos.capes.gov.br]
A Researcher's Guide to the Comparative Biological Activity of Salmeterol and Its Precursors
Introduction: The Pharmacological Leap from Precursor to Potent Bronchodilator
Salmeterol is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), prized for its 12-hour duration of action.[1][2] Its therapeutic efficacy stems from its high affinity and selectivity for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[3][4] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation.[5][6]
The synthesis of Salmeterol involves the combination of key precursors, which, in themselves, are not expected to possess the pharmacological characteristics of the final drug molecule. This guide will focus on two common precursors identified from synthetic routes:
-
p-Hydroxybenzaldehyde: A simple aromatic aldehyde that forms a part of the saligenin head of Salmeterol. While it has been investigated for other biological activities, such as potential GABAergic and antioxidant effects, its interaction with adrenergic receptors is not documented.[1][6]
-
N-benzyl-6-(4-phenylbutoxy)-1-hexylamine: A long-chain amine that contributes to the characteristic lipophilic tail of Salmeterol, crucial for its long duration of action.[7] This molecule is primarily regarded as a synthetic intermediate.[7]
This guide will detail the experimental workflows necessary to rigorously compare the biological activity of Salmeterol with these precursors, focusing on receptor binding, signal transduction, and functional tissue response.
The Molecular Target: The Beta-2 Adrenergic Receptor Signaling Pathway
Salmeterol exerts its therapeutic effect by activating the β2AR. This initiates a well-defined signaling cascade, which serves as the foundation for the assays described in this guide. Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][8] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[8]
Caption: The β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols for Comparative Analysis
To comprehensively compare the biological activities of Salmeterol and its precursors, a multi-tiered experimental approach is necessary. This section provides detailed, step-by-step methodologies for the key in vitro assays.
Tier 1: Receptor Binding Affinity
The initial and most fundamental assessment is to determine if the compounds bind to the β2AR. A radioligand binding assay is the gold standard for this purpose.[5][7] This assay quantifies the affinity of a test compound for the receptor, expressed as the dissociation constant (Kd) or the inhibition constant (Ki).[5] A lower Kd/Ki value signifies a higher binding affinity.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a Radioligand Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Utilize a stable cell line overexpressing the human β2AR (e.g., CHO-K1 or HEK293 cells). Homogenize the cells and isolate the cell membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol, a β-adrenergic antagonist), and a range of concentrations of the test compounds (Salmeterol, p-hydroxybenzaldehyde, N-benzyl-6-(4-phenylbutoxy)-1-hexylamine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[9]
Expected Outcome: Salmeterol is expected to exhibit a high affinity for the β2AR, resulting in a low nanomolar Ki value. In contrast, its precursors are not anticipated to show significant displacement of the radioligand, indicating low or no affinity for the receptor.
| Compound | Expected Ki (nM) |
| Salmeterol | Low nM range |
| p-Hydroxybenzaldehyde | >10,000 (or no binding) |
| N-benzyl-6-(4-phenylbutoxy)-1-hexylamine | >10,000 (or no binding) |
Tier 2: Functional Activity - Signal Transduction
Demonstrating binding is the first step; the next is to determine if this binding leads to a functional response, i.e., receptor activation. This is assessed by measuring the production of the second messenger, cAMP.[6][10]
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the human β2AR in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Salmeterol and its precursors for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
-
Data Analysis: Generate concentration-response curves by plotting the measured cAMP levels against the log concentration of the test compound. From these curves, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response achievable).[13][14]
Expected Outcome: Salmeterol will induce a robust, concentration-dependent increase in cAMP, demonstrating its agonist activity. The precursors are unlikely to stimulate any significant cAMP production.
| Compound | Expected EC50 (nM) | Expected Emax (% of control) |
| Salmeterol | Low nM range | High |
| p-Hydroxybenzaldehyde | >10,000 (or no effect) | No significant increase |
| N-benzyl-6-(4-phenylbutoxy)-1-hexylamine | >10,000 (or no effect) | No significant increase |
Tier 3: Functional Activity - Tissue Response
The ultimate validation of a bronchodilator's activity is its ability to relax airway smooth muscle. This can be assessed ex vivo using isolated tracheal ring preparations.[15][16]
Experimental Workflow: Isolated Tracheal Ring Assay
Caption: Workflow for an Isolated Tracheal Ring Assay.
Detailed Protocol:
-
Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig) and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: Pre-contract the tracheal rings with a spasmogen, such as methacholine or histamine, to induce a stable, submaximal contraction.[15]
-
Compound Addition: Add cumulative concentrations of Salmeterol or its precursors to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer. A decrease in tension indicates smooth muscle relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 and Emax for bronchodilation.
Expected Outcome: Salmeterol will produce a concentration-dependent relaxation of the pre-contracted tracheal rings. The precursors are not expected to elicit any significant relaxation.
| Compound | Expected EC50 (nM) for Relaxation | Expected Emax (% Relaxation) |
| Salmeterol | Potent (nM range) | High |
| p-Hydroxybenzaldehyde | No significant effect | Minimal to none |
| N-benzyl-6-(4-phenylbutoxy)-1-hexylamine | No significant effect | Minimal to none |
Synthesis of Findings and Conclusion
The experimental framework detailed in this guide provides a robust methodology for a head-to-head comparison of the biological activity of Salmeterol and its precursors. The anticipated results would demonstrate that while the precursors provide the necessary chemical scaffolds, they lack the specific structural features required for meaningful interaction with the β2AR.
The key takeaways from such a comparative study would be:
-
Salmeterol's activity is a product of its complete molecular structure: Neither the saligenin head precursor (p-hydroxybenzaldehyde) nor the lipophilic tail precursor (N-benzyl-6-(4-phenylbutoxy)-1-hexylamine) alone is sufficient for high-affinity binding or receptor activation.
-
Structure-Activity Relationship (SAR): The combination of the ethanolamine group, the saligenin ring, and the long lipophilic tail in Salmeterol is essential for its potent and long-acting bronchodilator effects.
-
Validation of Drug Design Principles: This comparative analysis would serve as a practical example of rational drug design, where specific chemical moieties are incorporated to achieve a desired pharmacological profile.
By conducting these experiments, researchers can gain a deeper, evidence-based understanding of the pharmacological properties that distinguish a highly effective therapeutic agent from its inactive building blocks.
References
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Salmeterol - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved March 10, 2026, from [Link]
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Salmeterol: A Complete Guide to This Long-Acting Bronchodilator. (2025, August 4). Retrieved March 10, 2026, from [Link]
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Pharmacology of Salmeterol (Serevent); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). YouTube. Retrieved March 10, 2026, from [Link]
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Johnson, M., et al. (1993). The pharmacology of salmeterol. Life Sciences, 52(26), 2131-2143. Retrieved March 10, 2026, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
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Salmeterol and sports. ClinicalTrials.eu. (n.d.). Retrieved March 10, 2026, from [Link]
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Lemoine, H., & Overlack, C. (1993). Pharmacology of salmeterol and formoterol, two long-acting β2-adrenoceptor bronchodilators. ResearchGate. Retrieved March 10, 2026, from [Link]
- Ríos, M. Y., et al. (2012). Vasorelaxant effects of ursolic acid and oleanolic acid in rat aortic rings. Planta medica, 78(15), 1627-1634.
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EC50. Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
- Mitchell, R. W., & Sparrow, M. P. (1988). The isolated tracheal ring preparation: a method for studying airway smooth muscle. Journal of pharmacological methods, 20(2), 133-144.
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Salmeterol. WikiDoc. (2012, August 20). Retrieved March 10, 2026, from [Link]
- Bevilacqua, M., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy.
- Ball, D. I., et al. (1991). Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea. British journal of pharmacology, 104(3), 665-671.
- Cazzola, M., & Matera, M. G. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2264-2292.
- Moore, R. H., et al. (2007). Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization. American journal of respiratory cell and molecular biology, 36(2), 247-255.
-
GPCR-radioligand binding assays. PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
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Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes. PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
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Quantifying Receptor-Ligand Binding to GPCRs in Live Cells - A new HTS format Replaces Radioactive Ligand Studies. Lab Bulletin. (n.d.). Retrieved March 10, 2026, from [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. (n.d.). Retrieved March 10, 2026, from [Link]
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Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
-
Adenylyl and guanylyl cyclase assays. PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved March 10, 2026, from [Link]
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Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. PMC. (n.d.). Retrieved March 10, 2026, from [Link]
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Pharmacodynamics. Basicmedical Key. (2017, March 10). Retrieved March 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted Spectral Data
In the landscape of modern chemical research and drug development, the unequivocal determination of molecular structure and properties is paramount. While experimental spectroscopy remains the gold standard for empirical evidence, the ascent of computational chemistry provides a powerful predictive counterpart.[1][2] The true synergy, however, lies not in their independent application but in their methodical cross-referencing. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to effectively compare and validate experimental spectral data against theoretical predictions, thereby achieving a higher degree of confidence in structural elucidation and property characterization.
The core principle of this approach is to treat the experimental and computational workflows as two parallel, mutually validating systems. Computational methods can reveal and correct erroneous experimental data, while experimental results are essential for benchmarking and refining computational models.[1][3] This iterative process of comparison and refinement significantly enhances the integrity and reliability of research findings.
Pillar 1: Experimental Data Acquisition – The Ground Truth
The quality of the experimental data forms the bedrock of any meaningful comparison. The choice of spectroscopic technique is dictated by the information required. Here, we discuss the foundational principles and methodologies for three common techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Causality: The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer to maintain a stable magnetic field. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved spectral lines.
-
-
Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. A common pulse program is zgpg30, which uses a 30° pulse angle.
-
Causality: Proton decoupling removes the C-H splitting, simplifying the spectrum so that each unique carbon atom appears as a single peak. Using a small pulse angle and a sufficient relaxation delay (d1) is important for obtaining spectra where peak intensities are more comparable, though not truly quantitative without further optimization.
-
Set the spectral width to cover the expected range of ¹³C chemical shifts (~0-220 ppm).
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of a molecule and its fragments, offering direct evidence of molecular weight and elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Causality: High dilution prevents detector saturation and promotes efficient ionization. Volatile solvents are necessary for techniques like Electrospray Ionization (ESI) to facilitate the transition of ions from the liquid to the gas phase.
-
-
Ionization:
-
Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI for polar molecules, APCI for less polar molecules).
-
Optimize ionization parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
-
Mass Analysis:
-
Acquire the spectrum in a high-resolution mode using an analyzer like an Orbitrap or Time-of-Flight (TOF).
-
Causality: High-resolution analyzers are capable of measuring m/z values to several decimal places. This accuracy is critical for determining the elemental formula of an ion, as the exact mass is unique to a specific combination of atoms.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical exact mass of the proposed structure.
-
Pillar 2: Predicted Spectral Properties – The Theoretical Model
Computational chemistry, particularly Density Functional Theory (DFT), has become a routine tool for predicting a wide range of molecular properties, including NMR and IR spectra.[2][4]
Workflow for DFT-Based Spectral Prediction
The prediction of spectral properties is a multi-step process that requires careful selection of computational parameters.
Caption: Computational workflow for predicting NMR and IR spectra using DFT.
Computational Protocol: DFT Prediction of ¹³C NMR Chemical Shifts
-
Structure Input:
-
Build the 3D coordinates of the proposed molecular structure using molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and cost-effective level of theory is B3LYP with the 6-31G(d) basis set.[5]
-
Causality: The predicted spectral properties are highly sensitive to the molecular geometry. An optimized, low-energy structure is essential for accurate predictions.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Causality: This step serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it provides the zero-point vibrational energy and thermal corrections needed for accurate energy calculations.
-
-
NMR Calculation:
-
Using the optimized geometry, perform an NMR shielding calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach.[6] A higher-level basis set, such as 6-311+G(2d,p), is often recommended for more accurate shielding constant predictions.
-
The output will be a list of absolute shielding tensors for each atom in the molecule.
-
-
Data Conversion:
-
The calculated absolute shieldings (σ_calc) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted using a reference compound, typically Tetramethylsilane (TMS).
-
Calculate the absolute shielding for TMS (σ_ref) at the exact same level of theory.
-
The predicted chemical shift (δ_pred) is calculated as: δ_pred = σ_ref - σ_calc.
-
Alternatively, a linear regression scaling can be performed using a set of known compounds to correct for systematic errors in the computational method.
-
Pillar 3: The Cross-Referencing Workflow – Bridging Theory and Experiment
This is the critical stage where the two datasets are compared, analyzed, and used to validate or challenge the proposed structure.
Caption: The integrated workflow for cross-referencing experimental and predicted spectral data.
Quantitative Comparison and Statistical Validation
Visual inspection is subjective and insufficient for rigorous validation.[7] A quantitative approach using statistical metrics is required.
-
Data Pairing: Create a one-to-one assignment between each experimental signal and its corresponding predicted signal. For NMR, this means assigning each experimental peak to a specific atom in the proposed structure and its predicted chemical shift.
-
Error Calculation: For each data pair, calculate the absolute error: |δ_exp - δ_pred|.
-
Statistical Metrics: Calculate key statistical metrics to assess the overall agreement. The Pearson correlation coefficient is particularly suitable for this kind of analysis.[7]
| Metric | Formula | Interpretation |
| Mean Absolute Error (MAE) | `(1/n) * Σ | δ_exp - δ_pred |
| Root Mean Square Error (RMSE) | √[(1/n) * Σ(δ_exp - δ_pred)²] | Similar to MAE but gives higher weight to large errors. Lower is better. |
| Pearson Correlation (r) | Cov(δ_exp, δ_pred) / (σ_exp * σ_pred) | Measures the linear relationship between experimental and predicted values. A value close to 1 indicates a strong positive correlation. |
Self-Validating System: The trustworthiness of this process comes from its self-correcting nature. A poor statistical correlation (e.g., MAE for ¹³C NMR > 5 ppm, r < 0.98) is a strong indicator of a potential issue.[8] This discrepancy forces the researcher to re-evaluate:
-
The Experimental Data: Was the sample pure? Was the spectrum correctly referenced?
-
The Proposed Structure: Is the molecular constitution or stereochemistry incorrect?
-
The Computational Method: Was the level of theory appropriate? Was the lowest energy conformer found?
This critical feedback loop is the essence of a self-validating system, preventing the propagation of incorrect structural assignments.
Conclusion
The cross-referencing of experimental and predicted spectral data is no longer a niche academic exercise but a cornerstone of modern, high-integrity chemical research. It provides a robust, multi-faceted approach to structural validation that leverages the strengths of both empirical measurement and theoretical chemistry. By moving beyond simple visual comparison to a rigorous, quantitative, and statistical framework, researchers can significantly increase confidence in their findings, reduce ambiguity, and accelerate the pace of discovery and development.
References
-
Title: Validation of computational results with experimental data... Source: Fiveable URL: [Link]
-
Title: Mending Experimental Data with Computational Thermochemistry Source: Frontiers URL: [Link]
-
Title: Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification Source: Books URL: [Link]
-
Title: From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Source: ACS Publications URL: [Link]
-
Title: NMR Spectroscopy for the Validation of AlphaFold2 Structures Source: bioRxiv.org URL: [Link]
-
Title: Rapid prediction of NMR spectral properties with quantified uncertainty Source: (PDF) URL: [Link]
-
Title: Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design Source: Walsh Medical Media URL: [Link]
-
Title: Computational Spectroscopy of Aqueous Solutions: The Underlying Role of Conformational Sampling Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation Source: ACS Publications URL: [Link]
-
Title: Spectral Calculations with DFT Source: IntechOpen URL: [Link]
-
Title: Deriving three one dimensional NMR spectra from a single experiment through machine learning Source: PMC URL: [Link]
-
Title: Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals Source: Frontiers URL: [Link]
-
Title: Tutorial on Density Functional Theory using quantum espresso Source: Medium URL: [Link]
-
Title: Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics Source: PubMed URL: [Link]
-
Title: How can I mathematically compare how good a "match" is? Source: ResearchGate URL: [Link]
Sources
- 1. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. fiveable.me [fiveable.me]
- 4. medium.com [medium.com]
- 5. Spectral Calculations with DFT | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Safety Operating Guide
Methyl2-acetyl-6-(benzyloxy)benzoate proper disposal procedures
Comprehensive Safe Handling and Disposal Protocol for Methyl 2-acetyl-6-(benzyloxy)benzoate
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and handling of complex organic intermediates align with stringent environmental and safety regulations. Methyl 2-acetyl-6-(benzyloxy)benzoate is an aromatic compound featuring ester, ketone, and benzyl ether functionalities. While it is a highly useful building block in drug development, its lipophilic nature and potential aquatic toxicity demand rigorous disposal protocols.
This guide provides a self-validating, step-by-step operational plan for managing this compound from the benchtop to final Environmental Health and Safety (EHS) transfer, ensuring your laboratory remains compliant, safe, and efficient.
The Chemistry of Waste Segregation: Causality & Strategy
Understanding why we segregate waste is the foundation of laboratory safety. Methyl 2-acetyl-6-(benzyloxy)benzoate contains carbon, hydrogen, and oxygen, but fundamentally lacks halogens (such as fluorine, chlorine, bromine, or iodine).
-
The Halogenated vs. Non-Halogenated Rule: By default, the pure form of this compound belongs in the Non-Halogenated Organic Waste stream. However, in synthetic workflows, it is often extracted or dissolved using halogenated solvents like Dichloromethane (DCM) or Chloroform. If even a trace amount of this compound is mixed with a halogenated solvent, the entire container must be reclassified as Halogenated Organic Waste[1].
-
The Causality: Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated compounds into halogenated streams drastically increases disposal costs and environmental burden[1]. Conversely, placing halogenated solvents into a non-halogenated container violates Resource Conservation and Recovery Act (RCRA) regulations and poses severe facility risks.
Quantitative Data: Regulatory Limits & Container Specifications
To maintain a self-validating safety system, your laboratory's Satellite Accumulation Area (SAA) must strictly adhere to EPA guidelines[2]. The table below summarizes the critical operational parameters for storing Methyl 2-acetyl-6-(benzyloxy)benzoate waste prior to EHS pickup.
| Parameter | Regulatory Standard / Best Practice | Operational Rationale |
| Primary Container Material | High-Density Polyethylene (HDPE) or Borosilicate Glass | Prevents solvent degradation. Esters and ketones can slowly degrade lower-grade plastics (e.g., standard PET) over time. |
| Maximum Fill Capacity | 90% (Leave 10% Headspace) | Allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[3]. |
| SAA Volume Limit | 55 Gallons total (per hazard class) | EPA RCRA limit for SAA storage. Exceeding this triggers a mandatory 3-day removal window. |
| Secondary Containment | 110% of the largest container's volume | Contains catastrophic primary container failure, preventing spills into municipal drainage systems. |
| Cap Status | Closed at all times (except when adding) | Prevents fugitive VOC emissions and complies with federal EPA mandates regarding open containers. |
Step-by-Step Disposal Operational Plan
This methodology ensures that every researcher handles the waste systematically, eliminating guesswork and minimizing chemical exposure.
Phase 1: Liquid Waste Containerization
-
Determine the Solvent Matrix: Identify the solvent in which the Methyl 2-acetyl-6-(benzyloxy)benzoate is dissolved. If it is in Ethyl Acetate, Hexane, Methanol, or DMSO, proceed to Step 2. If it is in DCM or Chloroform, divert immediately to the Halogenated Waste protocol.
-
Transfer via Funnel: Inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into a labeled HDPE or Glass waste carboy.
-
Cap and Seal: Immediately remove the funnel and seal the container with a tight-fitting, screw-top cap. Never leave a funnel resting in a waste container, as this constitutes an open container violation.[2]
-
Update the Manifest: Log the addition on the waste container's attached inventory sheet, noting the chemical name ("Methyl 2-acetyl-6-(benzyloxy)benzoate") and the approximate volume/concentration.
Phase 2: Solid Waste Management
-
Collect Consumables: Gather all contaminated weighing paper, pipette tips, spatulas, and nitrile gloves used during the handling of the pure compound.
-
Double-Bagging: Place these items into a clear, heavy-duty polyethylene bag. Seal the bag, and place it inside a second bag (double-bagging) to prevent accidental puncture and vapor escape[1].
-
Solid Waste Bin: Deposit the sealed bag into a rigid, puncture-resistant solid hazardous waste bin lined with a primary liner. Label the bin clearly as "Contaminated Solid Waste - Non-Halogenated Organics".
Phase 3: Satellite Accumulation Area (SAA) Compliance
-
Secondary Containment: Move the sealed liquid carboys and solid waste bins into the designated SAA. Ensure they are sitting inside secondary containment trays[3].
-
Segregation: Verify that the Non-Halogenated Organic Waste is stored far away from strong oxidizers, acids, and bases to prevent exothermic reactions[2].
-
EHS Transfer: Once the container reaches 90% capacity, submit a waste pickup request to your EHS department. Under RCRA rules, full containers must be removed from the SAA within three days[2].
Waste Segregation Workflow
To visualize the decision-making process for disposing of this compound, refer to the logical workflow below.
Workflow for the segregation and RCRA-compliant disposal of non-halogenated organic waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (cwu.edu) URL:[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA (gaiaca.com) URL:[Link]
-
Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office (tennessee.edu) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
